TAG-2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
sequence |
LSRLSNRLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The "TAG-2" Protein Tag - Unraveling a Novel System
A comprehensive analysis of the "TAG-2" protein tag, including its mechanism of action, applications in research and drug development, and detailed experimental protocols.
Introduction
The field of protein engineering has been revolutionized by the development of protein tags, short peptide sequences that can be genetically fused to a protein of interest. These tags serve as powerful tools for protein purification, detection, localization, and functional analysis. While many protein tags are well-established, the scientific community is constantly striving to develop novel tags with improved characteristics. This guide focuses on the "this compound" protein tag, a term that has emerged in recent scientific discourse. However, extensive investigation reveals that "this compound" is not a standardized or widely recognized protein tag within the public scientific domain. It is highly probable that "this compound" represents a proprietary, in-house designation for a protein tagging system, a novel technology that has not yet been broadly disseminated in the scientific literature, or a significant typographical error.
Given the absence of specific public data on a "this compound" protein tag, this guide will proceed by outlining the fundamental principles of protein tagging systems, providing a framework for understanding how a hypothetical "this compound" tag might function. We will explore the common mechanisms of action, cellular applications, and experimental methodologies associated with protein tags in general, which would be applicable to "this compound" were its specific characteristics known.
General Principles of Protein Tagging Systems
Protein tags can be broadly categorized based on their function, such as affinity tags, epitope tags, and fluorescent tags. Each category utilizes a distinct mechanism of action to achieve its purpose.
Table 1: Overview of Common Protein Tag Categories and Mechanisms
| Tag Category | Primary Function | General Mechanism of Action |
| Affinity Tags | Protein Purification | High-affinity binding to a specific ligand immobilized on a resin. |
| Epitope Tags | Protein Detection | Recognition by a specific high-affinity antibody. |
| Fluorescent Tags | Protein Visualization | Intrinsic fluorescence or enzymatic reaction leading to light emission. |
Hypothetical Mechanism of Action for a "this compound" System
Assuming "this compound" is a novel affinity tag, its mechanism would likely involve the specific interaction between the "this compound" peptide sequence and a corresponding binding partner. This interaction could be based on various biochemical principles, such as metal chelation, enzyme-substrate recognition, or antibody-antigen binding.
Caption: Hypothetical workflow of a "this compound" affinity purification system.
Potential Cellular Localization and Downstream Signaling
The fusion of a protein tag can sometimes influence the subcellular localization of the target protein. However, most small peptide tags are designed to be biologically inert and not to interfere with normal cellular processes. If "this compound" were designed to direct proteins to specific compartments, it would likely contain a known or novel localization signal.
To study the impact of a "this compound" tag on downstream signaling, one would typically employ techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) to identify interacting proteins or use reporter gene assays to measure the activity of specific signaling pathways.
The SNAP-tag2 Protein Tagging System: An In-depth Technical Guide
The SNAP-tag2 protein tagging system represents a significant advancement in the field of protein labeling, offering researchers a powerful tool for a wide range of applications in cell biology, drug discovery, and proteomics. This engineered self-labeling protein tag, an evolution of the original SNAP-tag, provides faster, brighter, and more efficient labeling of proteins of interest in live and fixed cells. This guide provides a comprehensive overview of the SNAP-tag2 system, its core principles, quantitative performance data, detailed experimental protocols, and its applications in modern biological research.
Core Principles of the SNAP-tag2 System
The SNAP-tag2 system is a two-component technology consisting of the SNAP-tag2 protein and a synthetic substrate.[1][2] The SNAP-tag2 is a small, engineered mutant of the human DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (hAGT).[3] This enzyme has been modified to react specifically and covalently with benzylguanine (BG) derivatives.[4] By fusing the SNAP-tag2 protein to a protein of interest, researchers can introduce a specific site for covalent labeling.
The second component is a synthetic substrate, which consists of a BG head group attached to a functional molecule of interest via a linker.[4] This functional molecule can be a fluorescent dye, a biotin molecule, or any other probe, allowing for a wide variety of experimental applications. The reaction between the SNAP-tag2 and the BG substrate is highly specific and results in the formation of a stable, covalent thioether bond, permanently labeling the fusion protein.[5]
Quantitative Performance Data
The SNAP-tag2 system offers significant quantitative improvements over its predecessor, the SNAP-tag, particularly in terms of reaction kinetics and fluorescence brightness. These enhancements make it a superior choice for demanding applications such as live-cell imaging and super-resolution microscopy.[1][2]
| Parameter | SNAP-tag2 | SNAP-tag (original) | HaloTag7 | Reference |
| Second-order rate constant (kapp) with rhodamine substrates | Approaches 107 M-1s-1 | ~105 M-1s-1 | 1.88 (± 0.01) × 107 M-1s-1 (with CA-TMR) | [1][6] |
| Improvement over SNAP-tag | ~100-fold faster | - | - | [2][6] |
| Fluorescence Brightness Increase (with fluorogenic dyes) | 5-fold | - | - | [1][2] |
| Melting Temperature (Tm) | ~65 °C | ~65 °C | - | [1] |
| Size | 172 amino acids | ~182 amino acids | 297 amino acids | [4] |
Table 1: Comparative Quantitative Data of Protein Tagging Systems. This table summarizes key performance metrics of the SNAP-tag2 system in comparison to the original SNAP-tag and another popular self-labeling tag, HaloTag7. The data highlights the significantly faster reaction kinetics and increased fluorescence of SNAP-tag2.
Experimental Protocols
The following sections provide detailed methodologies for common experiments utilizing the SNAP-tag2 system.
Cloning and Expression of SNAP-tag2 Fusion Proteins
The first step in using the SNAP-tag2 system is to create a fusion construct of the gene of interest and the SNAP-tag2 sequence.[7] This is typically achieved through standard molecular cloning techniques.[8]
Protocol:
-
Vector Selection: Choose an appropriate expression vector for your target system (e.g., mammalian, bacterial, insect cells).[9] Many commercial vectors are available that contain the SNAP-tag2 coding sequence.
-
Primer Design: Design primers to amplify the gene of interest. The primers should include restriction sites compatible with the chosen expression vector to allow for in-frame fusion with the SNAP-tag2 sequence.[10] The tag can be placed at either the N- or C-terminus of the protein of interest.[11]
-
PCR Amplification: Amplify the gene of interest using a high-fidelity DNA polymerase.
-
Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the fragments. Alternatively, use seamless cloning methods.
-
Transformation and Verification: Transform the ligation product into competent E. coli cells for plasmid amplification. Verify the resulting construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations.
-
Transfection/Transformation: Introduce the verified plasmid into the desired host cells for expression. For mammalian cells, this is typically done via lipid-based transfection or electroporation.[12]
Live-Cell Labeling with Fluorescent Substrates
A key advantage of the SNAP-tag2 system is its utility in live-cell imaging.[1][2] The improved cell permeability of the substrates and the rapid labeling kinetics allow for efficient labeling of proteins in their native cellular environment.[13]
Protocol:
-
Cell Culture: Plate cells expressing the SNAP-tag2 fusion protein on an appropriate imaging dish or plate. Allow the cells to adhere and grow to the desired confluency.
-
Substrate Preparation: Prepare a stock solution of the desired SNAP-tag2 substrate (e.g., a fluorescent dye) in a suitable solvent like DMSO. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Typical working concentrations range from 50 nM to 100 nM.[6]
-
Labeling: Remove the existing culture medium from the cells and replace it with the medium containing the SNAP-tag2 substrate.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator. The incubation time can vary depending on the substrate and the expression level of the fusion protein, but a half-labeling time of around 20 minutes can be achieved with some substrates.[1]
-
Washing: After incubation, wash the cells several times with pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any unbound substrate.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Confocal or super-resolution microscopy techniques like STED can be used for high-resolution imaging.[2]
In Vitro Labeling and Pull-Down Assays
The SNAP-tag2 system can also be used for in vitro applications, such as protein purification and pull-down assays to study protein-protein interactions.[14]
Protocol:
-
Cell Lysis: Harvest cells expressing the SNAP-tag2 fusion protein and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
In Vitro Labeling (Optional, for detection): If the goal is to detect the protein, the lysate can be incubated with a fluorescent SNAP-tag2 substrate.
-
Biotinylation for Pull-Down: For pull-down assays, incubate the lysate with a BG-biotin substrate to biotinylate the SNAP-tag2 fusion protein.
-
Affinity Purification: Add streptavidin-coated beads to the biotinylated lysate and incubate to allow the biotinylated protein to bind to the beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting, the proteins can be eluted by boiling in SDS-PAGE sample buffer. For functional assays, a gentler elution method may be required.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or an interaction partner, or by mass spectrometry for proteomic analysis.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows of the SNAP-tag2 system.
Caption: General workflow for using the SNAP-tag2 system.
Caption: Workflow for live-cell imaging with SNAP-tag2.
Caption: Workflow for pull-down assays using SNAP-tag2.
Applications in Research and Drug Development
The versatility and high performance of the SNAP-tag2 system make it a valuable tool for a wide array of research and drug development applications.
-
Protein Localization and Dynamics: By labeling SNAP-tag2 fusion proteins with bright and photostable fluorescent dyes, researchers can visualize the subcellular localization of proteins and track their movement in real-time within living cells.[15]
-
Super-Resolution Microscopy: The enhanced brightness of SNAP-tag2 makes it particularly well-suited for advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy, enabling the study of protein localization and interactions at the nanoscale.[2][13]
-
Multi-Color Imaging: The SNAP-tag2 system, often used in conjunction with the orthogonal CLIP-tag system, allows for simultaneous labeling and visualization of multiple proteins in the same cell with different colored fluorophores.[5]
-
Protein-Protein Interaction Studies: The ability to efficiently pull down SNAP-tag2 fusion proteins facilitates the identification of interacting partners through co-immunoprecipitation followed by mass spectrometry.[14]
-
Enzyme Activity and Function: By attaching specific probes, the SNAP-tag2 system can be used to study enzyme activity, conformational changes, and other aspects of protein function.
-
Drug Discovery: The system can be employed in high-throughput screening assays to identify small molecules that modulate the function or localization of a target protein.
Conclusion
The SNAP-tag2 protein tagging system offers a robust and versatile platform for the specific and covalent labeling of proteins.[1] Its superior kinetic properties and the enhanced brightness of the resulting conjugates have established it as a leading technology for advanced bioimaging and proteomic studies.[2] The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals looking to leverage the power of the SNAP-tag2 system in their experimental endeavors.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Faster and brighter protein labeling with new tool SNAP-tag2 [mr.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biorxiv.org [biorxiv.org]
- 7. cusabio.com [cusabio.com]
- 8. Protein Tagging: How to Choose a Tag for Your Protein [promega.sg]
- 9. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 10. Precision Tagging: A Novel Seamless Protein Tagging by Combinational Use of Type II and Type IIS Restriction Endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein tag - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Faster and brighter protein labeling with new tool SNAP-tag2 - The new labeling system works effectively in a broad range of bioimaging applications and opens up new possibilities for multi-color imaging [analytica-world.com]
- 14. A game of tag: A review of protein tags for the successful detection, purification and fluorescence labelling of proteins expressed in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
Unveiling TAG-2: A Technical Guide to a Prominent Cancer/Testis Antigen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of the Cancer/Testis Antigen 2 (CTAG2), also known as LAGE-1. Initially identified through Representational Difference Analysis, CTAG2 has emerged as a protein of significant interest in oncology due to its restricted expression in normal tissues and aberrant up-regulation in a variety of malignancies. This document details the molecular characteristics of CTAG2, including its gene structure, protein isoforms, and key functional roles in cancer progression, particularly in promoting cell migration and invasion. We present a synthesis of quantitative data, detailed experimental protocols for its study, and visual representations of its known cellular interactions and functional pathways. This guide is intended to serve as a valuable resource for researchers investigating novel cancer biomarkers and therapeutic targets.
Discovery and Initial Characterization of CTAG2/LAGE-1
The discovery of CTAG2, first named LAGE-1, was a significant step in the identification of novel tumor-associated antigens. Lethé et al. (1998) utilized a technique called Representational Difference Analysis (RDA) to isolate genes with tumor-specific expression.[1][2]
Experimental Workflow for the Discovery of LAGE-1 (CTAG2):
This pioneering study revealed that the CTAG2 gene is located on the Xq28 chromosome and consists of three exons.[1] Through alternative splicing, the gene produces two primary transcripts, resulting in protein isoforms of 180 and 210 amino acids.[1] A key finding was the gene's expression pattern: largely silent in normal adult tissues with the exception of the testis, but expressed in 25-50% of melanomas, non-small-cell lung carcinomas, and cancers of the bladder, prostate, and head and neck.[1][3] This expression profile firmly established CTAG2 as a member of the cancer/testis antigen family.[4]
Molecular and Functional Characterization of CTAG2
Subsequent research has focused on elucidating the functional role of CTAG2 in cancer biology. A pivotal study by Casey et al. (2016) demonstrated that CTAG2 is not merely a passive biomarker but an active participant in tumor progression, particularly in breast cancer.[5]
Protein Isoforms and Characteristics
The CTAG2 gene gives rise to multiple protein isoforms through alternative splicing. The two major isoforms are LAGE-1a (180 amino acids) and LAGE-1b (210 amino acids).[1] The functional distinctions between these isoforms are an active area of research.
| Characteristic | Description | Reference |
| Gene Name | CTAG2 (Cancer/Testis Antigen 2) | [6] |
| Alias | LAGE-1 (L Antigen Family Member 1) | [1] |
| Chromosomal Locus | Xq28 | [1] |
| Gene Structure | 3 exons | [1] |
| Major Protein Isoforms | LAGE-1a (180 aa), LAGE-1b (210 aa) | [1] |
| Normal Tissue Expression | Predominantly Testis | [1][3] |
| Cancer Expression | Melanoma, NSCLC, Bladder, Prostate, Breast, Liver Cancer | [1][3][5][7] |
Table 1: Summary of CTAG2/LAGE-1 Gene and Protein Characteristics
Role in Cancer Cell Migration and Invasion
CTAG2 has been shown to be essential for the invasive properties of breast cancer cells.[5] Depletion of CTAG2 in highly invasive breast cancer cell lines significantly impairs their ability to migrate.[1] This function appears to be distinct from other cancer/testis antigens, suggesting a specialized role for CTAG2 in metastasis.[2]
CTAG2 Signaling and Cellular Interactions
The pro-migratory function of CTAG2 is attributed to its interaction with key cellular machinery that governs cell polarity and movement.
Interaction with Pericentrin at the Centrosome
Immunofluorescence studies have revealed that CTAG2 localizes to the centrosome, where it co-localizes and interacts with the scaffolding protein Pericentrin.[1] The centrosome acts as a major microtubule-organizing center and is crucial for establishing cell polarity, which is a prerequisite for directional cell migration.
Proposed Signaling Interaction of CTAG2:
This interaction suggests that CTAG2 may influence the repositioning of the centrosome, regulate microtubule dynamics, or affect intracellular trafficking along microtubules, all of which are critical for directional cell movement.[1]
Experimental Protocols for the Study of CTAG2
This section provides detailed methodologies for key experiments used in the characterization of CTAG2.
Analysis of CTAG2 Gene Expression by RT-PCR
Objective: To detect and quantify the expression of CTAG2 mRNA in cell lines or tissue samples.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
PCR thermal cycler
-
Primers specific for CTAG2 and a housekeeping gene (e.g., GAPDH)
-
Agarose gel electrophoresis system
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing cDNA, CTAG2-specific primers, DNA polymerase, and dNTPs.
-
Perform PCR using the following cycling conditions (example): 94°C for 5 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates CTAG2 expression.
CTAG2 Protein Localization by Immunofluorescence
Objective: To visualize the subcellular localization of CTAG2 protein.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against CTAG2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CTAG2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Analysis of CTAG2 Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with CTAG2.
Materials:
-
Cell lysate
-
Antibody against CTAG2 or a control IgG
-
Protein A/G magnetic beads
-
Lysis and wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-CTAG2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., Pericentrin).
Functional Analysis of CTAG2 using siRNA-mediated Knockdown
Objective: To assess the function of CTAG2 by observing the phenotype upon its depletion.
Materials:
-
siRNA targeting CTAG2 and a non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the CTAG2 siRNA or control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Functional Assay: Perform a functional assay, such as a Transwell migration assay, to assess the effect of CTAG2 knockdown.
Transwell Migration Assay
Objective: To quantify the migratory capacity of cells.
Materials:
-
Transwell inserts with a porous membrane
-
Cell culture plates
-
Serum-free and serum-containing medium
-
Crystal violet stain
Protocol:
-
Cell Preparation: Culture cells and serum-starve them for 24 hours prior to the assay.
-
Assay Setup:
-
Place Transwell inserts into the wells of a cell culture plate.
-
Add serum-containing medium (chemoattractant) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for a period of time sufficient for cell migration (e.g., 24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
-
Conclusion and Future Directions
CTAG2 has transitioned from a newly discovered gene to a functionally relevant protein in cancer biology. Its restricted expression profile makes it an attractive target for cancer immunotherapy and diagnostics. The elucidation of its role in promoting cell migration through interaction with the centrosomal protein Pericentrin provides a mechanistic basis for its contribution to metastasis.
Future research should focus on several key areas:
-
Delineating the full CTAG2 signaling pathway: Identifying the upstream regulators of CTAG2 expression and the downstream effectors of its interaction with Pericentrin.
-
Investigating the role of CTAG2 isoforms: Determining if the different protein isoforms have distinct functions in normal and cancerous cells.
-
Therapeutic targeting of CTAG2: Developing strategies to inhibit CTAG2 function or to leverage its tumor-specific expression for targeted therapies.
A deeper understanding of CTAG2 biology will undoubtedly open new avenues for the diagnosis and treatment of a broad range of cancers.
References
- 1. LAGE-1, a new gene with tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LAGE‐1, a new gene with tumor specificity | Semantic Scholar [semanticscholar.org]
- 3. uniprot.org [uniprot.org]
- 4. Cancer/testis antigens - Wikipedia [en.wikipedia.org]
- 5. corning.com [corning.com]
- 6. Identification and expression analysis of novel LAGE-1 alleles with single nucleotide polymorphisms in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTAG1B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Gene Fusions: Core Concepts and Methodologies Illustrated by the BCR-ABL Model
Disclaimer: The following guide utilizes the BCR-ABL gene fusion as a well-documented and illustrative model to explain the core principles, expression, detection, and signaling pathways relevant to gene fusions in oncology. The term "TAG-2 gene fusion" does not correspond to a recognized gene fusion in current scientific literature; therefore, BCR-ABL has been substituted to provide a factually accurate and technically detailed resource for researchers, scientists, and drug development professionals.
Introduction to Gene Fusions
Gene fusions are hybrid genes formed from the juxtaposition of two previously separate genes. This can occur as a result of chromosomal rearrangements such as translocations, deletions, or inversions. The resulting chimeric gene can produce a fusion protein with novel or altered functions, often driving oncogenesis.
A paradigmatic example is the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) on chromosome 9.[1][2] This reciprocal translocation, denoted as t(9;22)(q34;q11), creates the Philadelphia chromosome, which harbors the BCR-ABL fusion gene.[1][3] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is central to the pathogenesis of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML).[2][4]
BCR-ABL Gene Fusion: Structure and Expression
The breakpoints within the BCR and ABL1 genes are not uniform, leading to several different fusion transcripts that encode proteins of varying sizes. The location of the breakpoint in the BCR gene is the primary determinant of the resulting protein's size and, to some extent, the disease phenotype.[2][5]
2.1 Transcript Variants
The most common BCR-ABL transcript variants and their associated malignancies are summarized below.
| Transcript Variant | Fusion Junction | Encoded Protein | Associated Malignancies |
| Major (M-bcr) | BCR exons e13(b2) or e14(b3) fused to ABL1 exon a2 | p210BCR-ABL | >95% of CML cases, ~50% of adult ALL[6] |
| Minor (m-bcr) | BCR exon e1 fused to ABL1 exon a2 | p190BCR-ABL | ~50% of adult ALL, ~90% of pediatric ALL, 2-3% of CML[7][6] |
| Micro (µ-bcr) | BCR exon e19 fused to ABL1 exon a2 | p230BCR-ABL | Rare, associated with some cases of CML (chronic neutrophilic leukemia)[5] |
2.2 Expression Levels and Clinical Significance
The expression level of BCR-ABL transcripts is a critical parameter for diagnosis and monitoring therapeutic response. Quantitative real-time PCR (RT-qPCR) is the standard method for measuring transcript levels.[8] Higher BCR-ABL expression levels have been observed in the blast crisis phase of CML compared to the chronic phase.[9] A significant reduction in transcript levels, known as a Major Molecular Response (MMR), is a key therapeutic goal and is associated with favorable long-term outcomes.[8]
| Parameter | Description | Clinical Relevance |
| Baseline Level | BCR-ABL transcript level at diagnosis, set to 100% on the International Scale (IS).[6] | Establishes a reference point for monitoring response. |
| Major Molecular Response (MMR) | ≥3-log reduction in BCR-ABL transcripts from baseline (≤0.1% IS).[6][8] | Key endpoint in CML therapy, associated with improved progression-free survival.[8] |
| Deep Molecular Response (DMR) | ≥4 to 4.5-log reduction (MR4 or MR4.5) in BCR-ABL transcripts.[7] | A prerequisite for considering treatment discontinuation in some patients. |
Signaling Pathways Activated by BCR-ABL
The constitutive kinase activity of the BCR-ABL protein leads to the aberrant activation of multiple downstream signaling pathways that regulate cell proliferation, survival, and adhesion.[10][11] The fusion protein is primarily located in the cytoplasm, where it interacts with a network of adapter proteins to initiate these signaling cascades.[1]
3.1 Key Downstream Pathways
The primary signaling pathways dysregulated by BCR-ABL include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. BCR-ABL activates RAS through the GRB2/SOS adapter protein complex, leading to constitutive signaling.[12]
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and inhibits apoptosis. BCR-ABL can activate PI3K through multiple adapter proteins, including GRB2, GAB2, and CRKL.[10][13]
-
JAK/STAT Pathway: This pathway is involved in growth factor independence and resistance to apoptosis. STAT5, in particular, is a key substrate of BCR-ABL.[11][13]
Experimental Protocols for Detection and Quantification
A multi-faceted approach is often used for the diagnosis and monitoring of BCR-ABL fusions, employing cytogenetic and molecular techniques.
4.1 Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to visualize the t(9;22) translocation. It is crucial for initial diagnosis.[14][15]
-
Objective: To detect the BCR-ABL fusion gene at the chromosomal level in interphase nuclei or metaphase spreads.
-
Methodology:
-
Specimen Preparation: Bone marrow aspirate or peripheral blood is cultured and harvested. Cells are fixed in a 3:1 methanol/acetic acid solution (Carnoy's fixative).[16]
-
Slide Preparation: The fixed cell suspension is dropped onto glass slides.
-
Probe Hybridization: A dual-color, dual-fusion DNA probe set is used. One probe is labeled with a fluorophore and is specific for the BCR gene region on chromosome 22, while the other, with a different fluorophore, targets the ABL1 gene region on chromosome 9.[14]
-
Denaturation & Hybridization: The chromosomal DNA on the slide and the DNA probes are denatured with heat and formamide. The probes are then allowed to hybridize to their target sequences on the chromosomes overnight.
-
Washing & Counterstaining: Slides are washed to remove non-specifically bound probes. The nuclei are counterstained with DAPI.
-
Analysis: Slides are analyzed under a fluorescence microscope. In a normal cell, two distinct signals for each color are observed. In a cell with the t(9;22) translocation, two fusion signals (yellow or co-localized red and green) will be visible, in addition to the remaining single red and single green signals from the normal chromosomes.[17]
-
4.2 Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is the gold standard for monitoring minimal residual disease (MRD) by quantifying BCR-ABL transcript levels with high sensitivity.[8][18]
-
Objective: To measure the ratio of BCR-ABL fusion transcripts relative to a stable reference gene (e.g., ABL1).
-
Methodology:
-
RNA Extraction: Total RNA is extracted from peripheral blood or bone marrow leukocytes.[6]
-
cDNA Synthesis (Reverse Transcription): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]
-
Real-Time PCR: The cDNA is used as a template for a multiplex real-time PCR reaction. The reaction includes primers and fluorescently labeled probes specific for the BCR-ABL fusion junction and the ABL1 control gene.[6][18]
-
Quantification: During PCR amplification, the fluorescent signal is measured in real-time. The cycle threshold (Ct) value for both BCR-ABL and ABL1 is determined.
-
Data Analysis: The level of BCR-ABL is normalized to the level of the ABL1 control gene. Results are typically reported as a percentage ratio (%BCR-ABL/ABL1) and converted to the International Scale (IS) for standardized reporting.[6]
-
4.3 Next-Generation Sequencing (NGS)
NGS is increasingly used to detect mutations in the ABL1 kinase domain, which are a common cause of resistance to tyrosine kinase inhibitor (TKI) therapy. It offers higher sensitivity than traditional Sanger sequencing.[20][21]
-
Objective: To identify and quantify low-frequency, resistance-conferring mutations in the BCR-ABL kinase domain.
-
Methodology:
-
cDNA Synthesis: As with RT-qPCR, RNA is extracted and converted to cDNA.
-
Target Amplification: The ABL1 kinase domain region of the BCR-ABL transcript is amplified via PCR.[22]
-
Library Preparation: The PCR amplicons are used to prepare a sequencing library. This involves fragmenting the DNA, adding sequencing adapters, and indexing.
-
Sequencing: The library is sequenced on an NGS platform (e.g., Illumina). This generates millions of short reads.
-
Bioinformatic Analysis: Reads are aligned to a reference sequence of the BCR-ABL kinase domain. Variant calling algorithms identify nucleotide substitutions and calculate their variant allele frequency (VAF).[23]
-
Conclusion
The study of gene fusions, exemplified by BCR-ABL, is a cornerstone of precision oncology. Understanding the molecular basis of these fusions, their downstream signaling consequences, and the methods for their detection and quantification is essential for the development and clinical management of targeted therapies. The methodologies described provide a robust framework for researchers and clinicians to diagnose, monitor, and ultimately improve outcomes for patients with malignancies driven by gene fusions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BCR-ABL fusion genes and laboratory findings in patients with chronic myeloid leukemia in northeast Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. [PDF] The diversity of BCR-ABL fusion proteins and their relationship to leukemia phenotype. | Semantic Scholar [semanticscholar.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. BCR/ABL1 Analysis, Quantitative | MLabs [mlabs.umich.edu]
- 8. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. BCR::ABL1 – FISH (Dx) – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 15. All tests | Sonic Genetics [sonicgenetics.com.au]
- 16. CytoCell BCR/ABL Translocation, Dual Fusion FISH Probe [ogt.com]
- 17. Fluorescent in-situ hybridization (FISH) for BCR/ABL in chronic myeloid leukemia after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mylabglobal.com [mylabglobal.com]
- 19. biosb.com [biosb.com]
- 20. Next‐generation sequencing for BCR‐ABL1 kinase domain mutations in adult patients with Philadelphia chromosome‐positive acute lymphoblastic leukemia: A position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ashpublications.org [ashpublications.org]
- 23. Migrating to Long-Read Sequencing for Clinical Routine BCR-ABL1 TKI Resistance Mutation Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Targeted Protein Modulation: A Technical Guide to TAG-Based Technologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies and core principles of TAG-based technologies, which are at the forefront of innovative drug development and biological research. While a specific "TAG-2 tag" was not identified as a distinct entity in the current literature, this guide focuses on highly relevant and potent TAG-based systems for targeted protein degradation, such as dTAG, aTAG, and BromoTag, as well as the clinical-stage target, Tumor-Associated Glycoprotein 72 (TAG-72). These technologies offer unprecedented control over protein levels, enabling novel therapeutic strategies and deeper insights into cellular biology.
Introduction to TAG-Based Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, offering potential advantages in efficacy and overcoming resistance. TAG-based degradation platforms provide a versatile and generalizable strategy for TPD.[1]
The core principle involves genetically tagging a protein of interest (POI) with a small protein domain, the "TAG". A heterobifunctional small molecule, or "degrader," then specifically and simultaneously binds to the TAG and an E3 ubiquitin ligase. This induced proximity triggers the polyubiquitination of the TAG-fused protein, marking it for destruction by the proteasome. This approach bypasses the need to develop a specific binder for each target protein, as a single degrader can be used for any protein fused to its corresponding TAG.[1]
Overview of Key TAG-Based Degradation Platforms
Several TAG-based degradation systems have been developed, each utilizing a unique TAG-degrader pair. The choice of platform can depend on factors such as the desired E3 ligase to be recruited and the specific experimental context.
| Platform | TAG Domain | Recruited E3 Ligase | Degrader Molecule(s) | Key Features |
| dTAG | Mutant FKBP12 (F36V) | CRBN or VHL | dTAG-13, dTAG-7, dTAGV-1 | Well-established system with options for recruiting different E3 ligases. |
| aTAG | MTH1 | Not specified in results | aTAG 2139 | An alternative TAG system for targeted degradation. |
| BromoTag | BRD4BD2 (L387A) | Not specified in results | BromoTag AGB1 | Utilizes a bromodomain variant as the TAG.[1] |
| Auxin-Inducible Degron (AID) 2 | Not specified in results | Not specified in results | 5-Ph-IAA | A plant-derived degradation system adapted for mammalian cells. |
Signaling Pathway and Mechanism of Action
The fundamental mechanism of TAG-based degradation involves the formation of a ternary complex between the TAG-fused protein of interest, the degrader molecule, and an E3 ubiquitin ligase. This process is catalytic, allowing a single degrader molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
The successful implementation of a TAG-based degradation study involves several key steps, from generating the tagged cell line to validating protein knockdown.
Generation of a TAG-Fusion Protein Expressing Cell Line
Objective: To create a stable cell line endogenously expressing the protein of interest fused to a TAG domain.
Methodology:
-
Vector Construction:
-
Design a donor plasmid containing the TAG sequence (e.g., FKBP12F36V for the dTAG system) flanked by homology arms corresponding to the genomic locus of the protein of interest. The TAG can be inserted at the N- or C-terminus of the POI.[2]
-
Include a selection marker (e.g., puromycin resistance) for stable cell line generation.
-
-
CRISPR/Cas9-mediated Genome Editing:
-
Co-transfect the donor plasmid along with a plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the insertion site in the gene of interest.
-
Alternatively, deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex.
-
-
Selection and Clonal Isolation:
-
Apply antibiotic selection to enrich for cells that have integrated the donor plasmid.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification:
-
Screen clonal populations by PCR to confirm the correct integration of the TAG sequence.
-
Confirm the expression of the fusion protein by Western blotting using antibodies against both the POI and the TAG.
-
Sequence the genomic locus to ensure in-frame insertion of the TAG.
-
In Vitro Protein Degradation Assay
Objective: To assess the dose- and time-dependent degradation of the TAG-fusion protein upon treatment with the degrader molecule.
Methodology:
-
Cell Culture and Treatment:
-
Plate the validated TAG-fusion protein expressing cells at a desired density.
-
Treat the cells with a range of concentrations of the specific degrader molecule (e.g., dTAG-13). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein amounts and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot dose-response and time-course curves to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Clinical Application Example: Targeting TAG-72
Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight mucin-like glycoprotein that is overexpressed on the surface of various cancer cells, including ovarian, colorectal, and breast cancers, with limited expression in normal adult tissues. This differential expression makes it an attractive target for cancer therapy.
Tagworks Pharmaceuticals is developing TGW101, a first-in-class antibody-drug conjugate (ADC) that targets TAG-72.[3] This ADC utilizes a "Click-to-Release" technology, where the cytotoxic payload is released from the antibody upon a click reaction with a trigger molecule in the tumor microenvironment. This approach aims to increase the therapeutic window by concentrating the drug's activity at the tumor site.[3] A Phase 1 clinical trial for TGW101 is ongoing in patients with advanced solid tumors.[3]
Conclusion and Future Directions
TAG-based technologies represent a paradigm shift in how we approach "undruggable" targets and study protein function. The ability to rapidly, selectively, and reversibly degrade proteins of interest offers a powerful tool for target validation in drug discovery and for dissecting complex biological processes. As these platforms continue to evolve, we can expect to see the development of new TAG-degrader pairs with improved properties, such as enhanced cell permeability and in vivo stability. Furthermore, the clinical progress of agents like TGW101 highlights the therapeutic potential of targeting tumor-associated antigens with novel drug delivery and activation strategies. The continued exploration and refinement of these technologies will undoubtedly fuel the next generation of precision medicines.
References
Understanding TAG-2 Fusion Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expression and purification of Transglutaminase 2 (TAG-2), also known as TGase 2 or TGM2, as a fusion protein. This guide is designed to assist researchers in selecting appropriate expression systems, optimizing purification strategies, and understanding the complex signaling pathways involving this multifaceted enzyme.
Introduction to Transglutaminase 2 (this compound)
Transglutaminase 2 is a unique and multifunctional enzyme implicated in a wide array of cellular processes. Its enzymatic functions include calcium-dependent transamidation, which leads to the crosslinking of proteins, as well as GTPase activity that allows it to participate in signal transduction.[1][2][3] this compound is found in various cellular compartments, including the cytosol, mitochondria, and the extracellular matrix.[1] Dysregulation of this compound has been linked to numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for therapeutic development.[1][4]
Expression of Recombinant this compound Fusion Proteins
The expression of soluble and functional recombinant this compound has historically presented challenges.[5] The use of fusion tags has emerged as a critical strategy to enhance solubility, facilitate purification, and in some cases, improve expression levels. The choice of expression system and fusion tag is paramount and depends on the downstream application.
Expression Systems and Fusion Tags
Several expression systems have been successfully utilized for producing recombinant this compound:
-
Bacterial Expression (E. coli): This is a cost-effective and rapid method for producing large quantities of protein. However, expressing soluble this compound in E. coli can be difficult.[5]
-
Glutathione S-transferase (GST)-tag: N-terminal fusion with GST has been shown to significantly enhance the solubility of human this compound (hTG2) expressed in E. coli.[5] A notable consideration is that the GST tag itself can be a substrate for this compound, potentially leading to crosslinking and aggregation. A mutant GST (GST4QN) has been developed to mitigate this issue.[6]
-
Polyhistidine (His)-tag: Hexahistidine-tagged human this compound has been successfully expressed in E. coli BL21(DE3) using vectors like pET-30 Ek/LIC.[7]
-
-
Baculovirus-Infected Insect Cells (e.g., Sf9): This system is well-suited for producing complex eukaryotic proteins with proper folding and post-translational modifications. Human this compound has been efficiently expressed in its active form using the Bac-to-Bac baculovirus expression system.[1][8] This system can yield functional this compound with a molecular weight of approximately 80 kDa.[1][8]
-
Mammalian Cells (e.g., HEK293): For applications requiring native-like protein folding and post-translational modifications, mammalian expression systems are often the preferred choice. Recombinant human this compound with a C-terminal Myc-DDK tag has been produced in HEK293T cells.[9]
Quantitative Data on this compound Fusion Protein Expression
The yield and purity of recombinant this compound are highly dependent on the expression system, fusion tag, and purification strategy. The following table summarizes reported quantitative data to aid in the selection of an appropriate expression pipeline.
| Fusion Tag | Expression System | Yield | Purity | Source |
| Hexahistidine (His6) | E. coli BL21(DE3) | ~0.6 mg / 1 L culture | Highly Purified | [7] |
| GST | E. coli BL21(DE3) | Not explicitly quantified, but enhanced solubility reported | Purified | [5] |
| His-tag | Baculovirus - Insect Cells | Not specified | ≥ 97% (SDS-PAGE), ≥ 85% (SEC-HPLC) | [4] |
| C-Myc/DDK | HEK293T | Not specified | > 80% (SDS-PAGE) | [9] |
| None (Native) | Baculovirus - Insect Cells | Not specified | Confirmed via Western Blot | [1] |
Experimental Protocols for this compound Fusion Protein Expression and Purification
Detailed methodologies are crucial for the successful production of active this compound. Below are outlined protocols for key experiments.
Cloning of Human this compound into Expression Vectors
Objective: To insert the coding sequence of human this compound into a suitable expression vector for subsequent protein production.
Example using Baculovirus System (pFastBac HT A vector):
-
Gene Amplification: Amplify the full-length human this compound coding sequence (cDNA) using PCR with primers containing appropriate restriction sites for the pFastBac HT A vector.
-
Vector and Insert Digestion: Digest both the amplified this compound insert and the pFastBac HT A vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized pFastBac vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification and Verification: Isolate the recombinant plasmid DNA and verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.
-
Generation of Recombinant Bacmid: Transform the verified pFastBac construct into DH10Bac E. coli cells to generate the recombinant bacmid via site-specific transposition.
-
Bacmid DNA Isolation: Isolate the high-molecular-weight recombinant bacmid DNA for transfection into insect cells.
Expression of His-tagged this compound in E. coli
Objective: To express recombinant human this compound with an N-terminal hexahistidine tag in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET-30 Ek/LIC expression vector containing the human this compound gene
-
LB broth with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-30-hTG2 plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to incubate the culture for 3-5 hours at 37°C with shaking.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until purification.[7]
Purification of His-tagged this compound from E. coli
Objective: To purify the expressed His-tagged this compound using immobilized metal affinity chromatography (IMAC).
Materials:
-
Bacterial cell pellet from 1 L culture
-
CelLytic B Bacterial Cell Lysis/Extraction Reagent
-
Ni-NTA affinity chromatography column
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
Protocol:
-
Cell Lysis: Resuspend the cell pellet in CelLytic B reagent and incubate according to the manufacturer's instructions to lyse the cells.
-
Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Wash Buffer.
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the purified fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant this compound.[7]
This compound Activity Assay
Objective: To determine the enzymatic activity of the purified recombinant this compound.
Principle: This assay measures the incorporation of a primary amine (e.g., dansylcadaverine or hydroxylamine) into a glutamine-containing substrate (e.g., N,N-dimethylcasein or Z-Gln-Gly).
Example Protocol (Hydroxamate Assay):
-
Reaction Mixture Preparation: Prepare a substrate mixture containing:
-
100 mM Tris-HCl, pH 6.0
-
10 mM Z-Gln-Gly
-
200 mM Hydroxylamine
-
20 mM DTT
-
10 mM CaCl2
-
-
Enzyme Dilution: Dilute the purified this compound to a suitable concentration (e.g., 0.1 mg/mL) in an appropriate assay diluent.
-
Reaction Initiation: Mix the diluted enzyme with the substrate mixture and incubate at 37°C for a defined period (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.37 M FeCl3, 0.67 M HCl, 0.2 M Trichloroacetic Acid).
-
Detection: Centrifuge the reaction mixture to clarify, and measure the absorbance of the supernatant at 525 nm. The absorbance is proportional to the amount of hydroxamate formed.
-
Specific Activity Calculation: Calculate the specific activity based on a standard curve and the amount of enzyme used.
This compound Signaling Pathways
This compound is a critical signaling molecule that participates in numerous pathways central to cell adhesion, proliferation, survival, and extracellular matrix (ECM) remodeling. Its function can be both enzymatic and non-enzymatic, often acting as a scaffold or adapter protein.
Core Signaling Interactions
A central mechanism of this compound signaling involves its interaction with fibronectin (FN) and integrin receptors on the cell surface. This complex formation triggers downstream signaling cascades that influence cell behavior.
Key Pathways Influenced by this compound:
-
Integrin/Focal Adhesion Kinase (FAK) Signaling: Extracellular this compound forms a complex with fibronectin, which then binds to integrin receptors. This clustering activates FAK and downstream pathways like PI3K/Akt, promoting cell survival, proliferation, and chemoresistance.[10][11]
-
NF-κB Pathway: this compound can activate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and angiogenesis. This activation can contribute to tumor progression and resistance to apoptosis.[12][13]
-
Wnt/β-catenin Pathway: this compound can regulate β-catenin signaling through its interaction with the ECM and integrins, thereby influencing cell proliferation and stemness.[11][14]
-
p53 Regulation: Intracellular this compound can interact with the tumor suppressor p53. This interaction can lead to the degradation of p53, thereby inhibiting apoptosis and promoting cell survival.[10]
Logical Workflow for this compound Fusion Protein Production and Analysis
The process from gene to functional analysis of a this compound fusion protein follows a structured workflow. This diagram illustrates the key stages and decision points for researchers.
Conclusion
The successful expression and purification of functional this compound fusion proteins are achievable with careful consideration of the expression system, fusion partner, and purification strategy. This guide provides a foundational framework, summarizing quantitative data and detailed protocols to aid researchers in their endeavors. A thorough understanding of the intricate signaling pathways involving this compound is equally vital, as it provides the context for designing meaningful experiments and developing novel therapeutics targeting this important enzyme.
References
- 1. Expression of Functional Recombinant Human Tissue Transglutaminase (TG2) Using the Bac-to-Bac Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Expression, purification and kinetic characterisation of human tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 crosslinks the glutathione S-transferase tag, impeding protein–protein interactions of the fused protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue transglutaminase activates integrin-linked kinase and β-catenin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
SNAP-tag2: A Technical Guide for Advanced Protein Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability to precisely visualize and track proteins within their native cellular environment is paramount for understanding complex biological processes and for the development of targeted therapeutics. The SNAP-tag2 system represents a significant advancement in protein labeling technology, offering researchers a powerful tool for high-fidelity protein localization studies. As an engineered self-labeling protein tag, SNAP-tag2 overcomes key limitations of its predecessor, the SNAP-tag, by providing substantially faster reaction kinetics, brighter fluorescence signals, and improved performance in live-cell and super-resolution microscopy. This guide provides a comprehensive technical overview of the SNAP-tag2 core technology, including detailed experimental protocols, quantitative performance data, and visualizations of experimental workflows to enable its effective implementation in research and drug discovery.
Introduction to SNAP-tag2 Technology
SNAP-tag2 is an engineered mutant of the human O⁶-alkylguanine-DNA alkyltransferase (hAGT), a DNA repair enzyme.[1] This self-labeling protein tag covalently reacts with O⁶-benzylguanine (BG) derivatives, which can be conjugated to a wide array of functional molecules, most notably fluorescent dyes.[2] This system allows for the specific and covalent labeling of a protein of interest (POI) fused to the SNAP-tag2, enabling its visualization and tracking in live or fixed cells.[3]
The key advantages of the SNAP-tag2 system over other labeling methods, such as fluorescent proteins, include the flexibility to choose from a broad range of synthetic fluorophores with superior brightness and photostability, and the ability to perform pulse-chase labeling experiments to study protein dynamics.[1]
Quantitative Performance of SNAP-tag2
The development of SNAP-tag2 focused on improving two critical aspects for live-cell imaging: labeling speed and signal brightness.[4] The following tables summarize the quantitative improvements of SNAP-tag2 compared to the original SNAP-tag (often referred to as SNAPf-tag in comparative studies) and another popular self-labeling tag, HaloTag7.
| Parameter | SNAP-tag2 | SNAP-tag/SNAPf-tag | Improvement | Reference |
| Second-Order Rate Constant (with rhodamine substrates) | Approaches 10⁷ s⁻¹ M⁻¹ | ~10⁵ s⁻¹ M⁻¹ | ~100-fold faster | [5][6][7] |
| Fluorescence Brightness (with fluorogenic dyes) | ~5-fold increase | Baseline | 5x brighter | [1][5][7] |
| Labeling Half-Life (t₁/₂) in live cells (with CPY substrates) | 10 - 12 min | ~4-fold slower | ~4x faster | [6] |
| Labeling Half-Life (t₁/₂) in live cells (with CF-SiR) | ~20 min to saturation | Slower | Faster saturation | [5] |
Table 1: Comparison of Reaction Kinetics and Brightness
| Tag | Substrate | Relative Fluorescence in Live Cells (Normalized) | Microscopy Application | Reference |
| SNAP-tag2 | TF-TMR | Comparable to HaloTag7 | Confocal, STED | [6][8] |
| SNAPf-tag | CP-TMR | Lower than SNAP-tag2 and HaloTag7 | Confocal | [6] |
| HaloTag7 | CA-TMR | High | Confocal, STED | [6] |
| SNAP-tag2 | TF-MaP618 | ~5-fold higher than SNAPf-tag | Confocal | [5][6] |
| SNAPf-tag | CP-MaP618 | Lower | Confocal | [6] |
| HaloTag7 | CA-MaP618 | High | Confocal, STED | [6] |
Table 2: Comparative Performance in Live-Cell Imaging
Experimental Workflow and Protocols
The successful application of SNAP-tag2 for protein localization requires a systematic workflow from molecular cloning to image acquisition and analysis.
General experimental workflow for protein localization using SNAP-tag2.
Detailed Protocol for Live-Cell Labeling and Imaging
This protocol is a generalized procedure for labeling SNAP-tag2 fusion proteins in adherent mammalian cells. Optimization may be required for specific cell types and fusion proteins.
Materials:
-
Adherent mammalian cells (e.g., U2OS, HeLa, COS-7)
-
Cell culture medium appropriate for the cell line
-
SNAP-tag2 fusion protein expression vector
-
Transfection reagent
-
Glass-bottom imaging dishes or coverslips
-
SNAP-tag2 substrate (e.g., SNAP-Cell TMR-Star, SNAP-Surface Alexa Fluor 488) dissolved in DMSO or DMF to make a stock solution (e.g., 1 mM)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or STED microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed cells onto glass-bottom dishes or coverslips to reach 50-80% confluency on the day of transfection.
-
Transfect the cells with the SNAP-tag2 fusion protein expression vector according to the manufacturer's protocol for the chosen transfection reagent.[9]
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Preparation of Staining Solution:
-
Pre-warm the live-cell imaging medium to 37°C.
-
Prepare the staining solution by diluting the SNAP-tag2 substrate stock solution in the pre-warmed medium to a final concentration of 0.1-5 µM. The optimal concentration should be determined empirically.[3]
-
-
Labeling:
-
Aspirate the cell culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.[3] For some substrates and cell types, shorter (5-15 min) or longer incubation times may be optimal.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
After the final wash, add fresh pre-warmed imaging medium to the cells. An optional 30-minute incubation step can be included to allow for the diffusion of any remaining unbound substrate out of the cells.
-
-
Imaging:
-
Immediately transfer the cells to the microscope for imaging.
-
Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.
-
Protocol for In Vitro Labeling of Purified SNAP-tag2 Fusion Proteins
Materials:
-
Purified SNAP-tag2 fusion protein
-
1X PBS or 50 mM HEPES, pH 7.0-8.0
-
50 mM DTT
-
SNAP-tag substrate
-
SDS-PAGE equipment and fluorescent gel scanner
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the SNAP-tag2 fusion protein (e.g., 5 µM final concentration) and the SNAP-tag substrate (e.g., 10 µM final concentration, maintaining a 2-fold excess of substrate).[10]
-
Add DTT to a final concentration of 1 mM. The presence of a reducing agent improves SNAP-tag2 stability and reactivity.[11] Avoid chelating agents like EDTA, as SNAP-tag2 contains a structural Zn²⁺ ion.[11]
-
-
Incubation:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel.
-
Visualize the labeled protein using a fluorescent gel scanner with the appropriate excitation and emission settings.[10]
-
Application in Super-Resolution Microscopy
The enhanced brightness and fast labeling kinetics of SNAP-tag2 make it particularly well-suited for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy.[1][4] This allows for the visualization of protein localization at the nanoscale, beyond the diffraction limit of conventional light microscopy.
Studies have demonstrated the successful use of SNAP-tag2 for STED imaging of various subcellular structures, including:
The improved photon yield from SNAP-tag2 labeled with bright, photostable dyes like SiR results in higher resolution STED images compared to its predecessor.[14]
Signaling Pathway Visualization
While the primary advantage of SNAP-tag2 is in high-resolution localization, its application can be extended to the study of signaling pathways by enabling the visualization of protein translocation, co-localization, and changes in protein complex formation upon pathway activation or inhibition. The ability to perform multi-color imaging by combining SNAP-tag2 with other labeling technologies (e.g., HaloTag, CLIP-tag) allows for the simultaneous tracking of multiple components within a signaling cascade.
Conceptual signaling pathway studied with multi-color labeling.
By labeling a receptor with SNAP-tag2 and a downstream kinase with HaloTag, for instance, researchers can visualize the ligand-induced recruitment of the kinase to the receptor at the plasma membrane in real-time.
Conclusion and Future Directions
SNAP-tag2 represents a state-of-the-art tool for protein localization studies, offering significant improvements in labeling efficiency and signal intensity. Its compatibility with a wide range of fluorophores and advanced imaging techniques, including super-resolution microscopy, empowers researchers to investigate protein function with unprecedented detail. For professionals in drug development, the ability to accurately visualize the subcellular localization of a drug target and observe its response to therapeutic compounds in a native cellular context is invaluable. The continued development of novel substrates and the application of SNAP-tag2 in increasingly complex biological systems and in vivo models will further expand its utility in both basic research and translational science.[4]
References
- 1. Faster and brighter protein labeling with new tool SNAP-tag2 [mr.mpg.de]
- 2. neb.com [neb.com]
- 3. SNAP labeling protocol [abberior.rocks]
- 4. Faster and brighter protein labeling with new tool SNAP-tag2 - Healthcare industry [gesundheitsindustrie-bw.de]
- 5. azolifesciences.com [azolifesciences.com]
- 6. biorxiv.org [biorxiv.org]
- 7. SNAP-tag2 for faster and brighter protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. neb.com [neb.com]
- 11. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cloning Strategy for a TAG-2 Fusion Protein
For Research, Scientific, and Drug Development Professionals
Introduction to Fusion Proteins
Fusion proteins, also known as chimeric proteins, are engineered by joining the coding sequences of two or more genes.[1] This results in a single polypeptide with functional domains from each of the original proteins.[1] This technology is a cornerstone of modern biotechnology and drug development, offering numerous advantages.[2][3]
Key Applications:
-
Simplified Purification: Affinity tags (e.g., His-tag, GST-tag) are fused to a protein of interest to facilitate its purification from complex mixtures using affinity chromatography.[2]
-
Enhanced Solubility and Stability: Fusing a highly soluble protein partner can improve the expression and solubility of proteins that are otherwise difficult to produce.[2]
-
Therapeutic Efficacy: In biopharmaceuticals, fusion proteins are designed to enhance therapeutic properties. A prominent example is Fc-fusion proteins, where fusing the Fc region of an antibody to a therapeutic protein extends its serum half-life, reducing dosing frequency.[2][4]
-
Cellular Tracking: Fusing fluorescent proteins like GFP allows for the visualization and tracking of proteins within living cells.[1]
-
Targeted Drug Delivery: Fusion proteins can be engineered to combine a targeting domain with a therapeutic agent, enabling precision delivery to specific cells or tissues.[3]
This document provides a comprehensive guide to the cloning strategy for generating a fusion protein between a Gene of Interest (GOI) and a hypothetical "TAG-2". While "this compound" is used as a placeholder, the principles and protocols described are broadly applicable to the creation of various fusion proteins. The strategy will focus on modern, ligation-independent cloning (LIC) methods for their efficiency and precision.[5][6]
Cloning Strategy Overview
The overall strategy is to create an expression vector that encodes the Gene of Interest (GOI) fused in-frame with the this compound sequence. This is achieved by amplifying the GOI with PCR primers that add sequences homologous to the expression vector and the this compound sequence. The vector is linearized, and the fragments are assembled using a ligation-independent cloning method, such as In-Fusion® or Gibson Assembly®.[6][7]
Logical Diagram of the Final Construct
The final expression plasmid will contain several key genetic elements arranged to ensure proper expression of the GOI-TAG-2 fusion protein.
References
- 1. Fusion protein - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. What are Fusion Proteins? [kbdna.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sequence and Ligation Independent Cloning – Protein Expression and Purification Core Facility [embl.org]
- 7. In-Fusion Cloning - Snapgene [snapgene.com]
Application Notes and Protocols for Affinity Purification
A Note on the "TAG-2" Protocol: Extensive research did not yield specific information on an affinity purification protocol or system designated as "this compound." This term does not correspond to a widely recognized or commercially available affinity tag system. Therefore, this document provides a comprehensive guide to the Strep-tag® II affinity purification system . This system is a well-established, versatile, and highly specific method for protein purification, making it an excellent representative example for researchers, scientists, and drug development professionals.
Strep-tag® II Affinity Purification: Principles and Protocols
The Strep-tag® II system is a powerful tool for the purification of recombinant proteins.[1][2] It is based on the highly specific interaction between the synthetic Strep-tag® II peptide (an eight-amino-acid sequence: Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) and Strep-Tactin®, an engineered form of streptavidin.[2][3][4] This interaction allows for the efficient, one-step purification of tagged proteins from crude cell lysates under physiological conditions, which helps in preserving the protein's biological activity.[1][2] Due to the small size of the Strep-tag® II, it generally does not interfere with the structure or function of the fusion protein, often making tag removal unnecessary.[1]
Quantitative Data
The following tables summarize key quantitative parameters of the Strep-tag® II affinity purification system.
Table 1: Buffer Compositions for Strep-tag® II Affinity Purification
| Buffer Type | Components | Concentration | pH | Notes |
| Lysis/Wash Buffer (Buffer W) | Tris-HCl | 100 mM | 8.0 | Can be supplemented with protease inhibitors. For metalloproteins, EDTA can be omitted.[1] |
| NaCl | 150 mM | |||
| EDTA | 1 mM | |||
| Elution Buffer (Buffer E) | Tris-HCl | 100 mM | 8.0 | Desthiobiotin is a competitive agent that gently displaces the Strep-tag® II from Strep-Tactin®.[1] |
| NaCl | 150 mM | |||
| EDTA | 1 mM | |||
| Desthiobiotin | 2.5 mM | |||
| Regeneration Buffer (Buffer R) | Tris-HCl | 100 mM | 8.0 | HABA displaces desthiobiotin and indicates resin activity by a color change to red.[1] |
| NaCl | 150 mM | |||
| EDTA | 1 mM | |||
| HABA | 1 mM | |||
| Alternative Regeneration (for Strep-Tactin®XT) | NaOH | 100 mM | - | A simple and effective method for regenerating Strep-Tactin®XT resins. |
Table 2: Binding Capacities of Strep-Tactin® Resins
| Resin Type | Binding Capacity (per mL of resin) | Notes |
| Strep-Tactin® Sepharose® | 50-100 nmol | Standard resin for gravity flow applications. |
| Strep-Tactin® Superflow® | 25-100 nmol | Suitable for FPLC and low-pressure chromatography. |
| Strep-Tactin® Superflow® High Capacity | Up to 500 nmol (or 3-15 mg of a 30 kDa protein) | Offers 2-3 times higher binding capacity than the standard Superflow® resin.[1] |
| Strep-Tactin®XT 4Flow® High Capacity | Approx. 16 mg of a 30 kDa protein | High capacity resin with a high affinity for Twin-Strep-tag®. |
Table 3: Representative Protein Yields and Purity
| Protein | Expression System | Yield | Purity | Reference |
| (His)6-mCherry-Strep(II) | E. coli | Not specified | >95% | [5] |
| Dual-tagged protein | Insect cells | Not specified | >95% | [5] |
| PhoA/Strep-tag II | E. coli periplasm | Not specified | Practically pure | [6] |
| Strep-tag II CALB | E. coli | Not specified | High | [3] |
Experimental Protocols
Protocol 1: Affinity Purification of Strep-tag® II Fusion Proteins
This protocol describes the purification of a Strep-tag® II fusion protein from a clarified cell lysate using a gravity-flow column.
1. Preparation of Cell Lysate: a. Resuspend the cell pellet in Lysis/Wash Buffer (Buffer W) supplemented with protease inhibitors. b. Lyse the cells using an appropriate method (e.g., sonication, French press). c. Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris. d. Collect the clear supernatant containing the soluble protein fraction.
2. Column Equilibration: a. Allow the Strep-Tactin® resin in the column to settle. b. Remove the storage buffer. c. Equilibrate the column by washing with 2-3 column volumes (CV) of Buffer W.
3. Sample Application: a. Apply the clarified cell lysate to the equilibrated column. b. Allow the lysate to flow through the resin by gravity. c. Collect the flow-through for analysis (e.g., SDS-PAGE) to assess binding efficiency.
4. Washing: a. Wash the column with 5-10 CV of Buffer W to remove unbound proteins. b. Collect the wash fractions for analysis.
5. Elution: a. Elute the bound Strep-tag® II fusion protein by applying 5-7 CV of Elution Buffer (Buffer E). b. Collect the eluate in fractions (e.g., 0.5-1 CV per fraction). c. Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
6. Resin Regeneration: a. For Strep-Tactin® resins, wash the column with 3-5 CV of Regeneration Buffer (Buffer R). A color change to red indicates regeneration. b. For Strep-Tactin®XT resins, wash with several CVs of 100 mM NaOH. c. After regeneration, wash the column with 3-5 CV of Buffer W to prepare it for the next use or for storage. d. For long-term storage, resuspend the resin in Buffer W containing 20% ethanol and store at 4°C.
Protocol 2: Western Blot Analysis of Strep-tag® II Fusion Proteins
This protocol outlines the detection of Strep-tag® II fusion proteins using a Strep-Tactin-HRP conjugate.
1. SDS-PAGE and Protein Transfer: a. Separate the protein samples by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Blocking: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: When using Strep-Tactin conjugates for detection, avoid using milk-based blockers as they contain biotin, which will lead to high background. Use BSA instead.
3. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.
4. Incubation with Strep-Tactin-HRP: a. Dilute the Strep-Tactin-HRP conjugate in the appropriate buffer (e.g., TBST with 1% BSA) according to the manufacturer's recommendations. b. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
5. Washing: a. Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions. b. Detect the signal using an appropriate imaging system.
Visualizations
Figure 1: Experimental workflow for Strep-tag® II affinity purification.
Figure 2: Use of Strep-tag® II in studying protein-protein interactions in a signaling pathway.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Strep-tag - Wikipedia [en.wikipedia.org]
- 3. Strep-tag II fusion technology for the modification and immobilization of lipase B from Candida antarctica (CALB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing Strep-tag® II for Co-Immunoprecipitation
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in a cellular context.[1][2][3] The principle of Co-IP involves the specific precipitation of a target protein ("bait") from a cell lysate, along with any proteins that are bound to it ("prey").[1] While antibodies specific to the bait protein can be used, a more versatile approach involves the use of epitope tags. This is particularly useful when a high-quality antibody for the protein of interest is not available.[1][2]
The Strep-tag® II is a short peptide tag (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) that is well-suited for Co-IP studies.[4][5][6] It binds with high specificity and affinity to a specially engineered streptavidin, called Strep-Tactin®.[4][5][7] A key advantage of the Strep-tag® II system is the ability to elute the captured protein complexes under gentle, physiological conditions, which helps to preserve weak or transient protein-protein interactions.[7][8]
Note on "TAG-2 tag": The term "this compound tag" is not a standard nomenclature in molecular biology. It is likely a reference to the Strep-tag® II due to the "II" in its name, or it may refer to a dual-tagging or tandem affinity purification (TAP) system where two different tags are used. This document will focus on the application of the Strep-tag® II and its tandem version, the Twin-Strep-tag®, for co-immunoprecipitation.
Principle of Strep-tag® II in Co-Immunoprecipitation
The Strep-tag® II system is based on the highly specific and strong non-covalent interaction between the Strep-tag® II peptide and Strep-Tactin®.[5] For Co-IP, the bait protein is genetically fused with the Strep-tag® II. When a cell lysate containing this fusion protein is passed over a resin conjugated with Strep-Tactin®, the tagged bait protein, along with its interacting partners, is captured. Unbound proteins are washed away, and the protein complex is then eluted by competition with a biotin analog, such as desthiobiotin or biotin itself.[8]
Advantages of the Strep-tag® II System for Co-IP:
-
High Specificity: The interaction between Strep-tag® II and Strep-Tactin® is highly specific, leading to low background and clean pulldowns.[4]
-
Gentle Elution: Elution is achieved under physiological buffer conditions using a competitive ligand (desthiobiotin or biotin), which preserves the integrity of protein complexes.[8] This is a significant advantage over methods that require harsh elution conditions like low pH or denaturing agents.
-
Small Size: The Strep-tag® II is only eight amino acids long, minimizing its potential interference with the structure and function of the bait protein.[4]
-
Versatility: The system can be used to purify proteins from various expression systems, including mammalian cells, bacteria, yeast, and insect cells.[4][7]
-
Twin-Strep-tag® for Higher Affinity: For capturing low-abundance proteins or transient interactions, the Twin-Strep-tag® (a tandem repeat of the Strep-tag® II) can be used. This tandem tag provides a higher binding affinity to Strep-Tactin®.[4][5]
Quantitative Data
The following table summarizes key quantitative parameters of the Strep-tag® II and Twin-Strep-tag® systems relevant for co-immunoprecipitation experiments.
| Parameter | Strep-tag® II | Twin-Strep-tag® | Reference |
| Sequence | WSHPQFEK | WSHPQFEK-GGGSGGGSGG-SAWSHPQFEK | [4][5] |
| Size | 8 amino acids | 28 amino acids | [5] |
| Binding Partner | Strep-Tactin®, Strep-Tactin®XT | Strep-Tactin®, Strep-Tactin®XT | [5] |
| Binding Affinity (Kd) to Strep-Tactin® | ~1 µM | Higher than Strep-tag® II | [4][9] |
| Binding Affinity (Kd) to Strep-Tactin®XT | Nanomolar (nM) range | Picomolar (pM) range | [5] |
| Elution Compound | 2.5 mM Desthiobiotin | 2.5 mM Desthiobiotin or Biotin | [8] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation using Strep-tag® II
This protocol describes the co-immunoprecipitation of a Strep-tag® II-fused bait protein and its interacting partners from mammalian cell lysate.
Materials:
-
Cells expressing the Strep-tag® II fusion protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable non-ionic detergent), and protease inhibitor cocktail.
-
Strep-Tactin® resin (e.g., Strep-Tactin® Sepharose® or magnetic beads)
-
Wash Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer: Wash Buffer containing 2.5 mM desthiobiotin
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Binding:
-
Equilibrate the Strep-Tactin® resin by washing it three times with Lysis Buffer.
-
Add the cleared lysate to the equilibrated resin.
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the Strep-tag® II fusion protein to bind to the resin.
-
-
Washing:
-
Pellet the resin by centrifugation (or using a magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Wash the resin three to five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the washed resin.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Pellet the resin and carefully collect the supernatant containing the eluted protein complex.
-
Repeat the elution step for complete recovery.
-
-
Analysis:
-
Analyze the eluted protein complexes by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using antibodies against the suspected interacting proteins.
-
For identification of unknown interacting partners, mass spectrometry can be performed.
-
Protocol 2: Tandem Affinity Purification (TAP) using Strep-tag® II and FLAG-tag
For higher purity of the isolated protein complexes, a tandem affinity purification (TAP) approach can be employed.[10] This protocol uses a dual-tagged bait protein with both Strep-tag® II and FLAG-tag.[10][11]
Materials:
-
All materials from Protocol 1
-
Anti-FLAG® M2 affinity gel
-
FLAG Elution Buffer: Wash Buffer containing 100-150 µg/mL 3xFLAG® peptide
Procedure:
-
First Affinity Purification (Strep-tag® II):
-
Perform steps 1-4 from Protocol 1 to capture and elute the protein complex using the Strep-tag® II.
-
-
Second Affinity Purification (FLAG-tag):
-
Equilibrate the anti-FLAG® M2 affinity gel with Wash Buffer.
-
Add the eluate from the first purification step to the equilibrated anti-FLAG® resin.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the anti-FLAG® resin three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complex by adding FLAG Elution Buffer and incubating for 30 minutes at room temperature.
-
Collect the eluate containing the highly purified protein complex.
-
-
Analysis:
-
Proceed with SDS-PAGE, Western blotting, or mass spectrometry analysis as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for co-immunoprecipitation using Strep-tag® II.
Caption: Conceptual diagram of Strep-tag® II based co-immunoprecipitation.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. assaygenie.com [assaygenie.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Strep-tag® technology - One affinity tag for all applications [iba-lifesciences.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Strep-tag II fusion technology for the modification and immobilization of lipase B from Candida antarctica (CALB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Affinity Purification — Roepman Lab [roepmanlab.com]
- 11. researchgate.net [researchgate.net]
TAG-2 (SNAP-tag2): Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNAP-tag2 Technology
SNAP-tag2 is an engineered version of the self-labeling protein tag, SNAP-tag.[1] It is based on the human O6-alkylguanine-DNA alkyltransferase (hAGT), a DNA repair protein.[2] SNAP-tag2 is designed to covalently react with a synthetic ligand, typically a fluorescent dye conjugated to a benzylguanine (BG) derivative.[2] This system allows for precise, covalent labeling of a protein of interest (POI) with a wide range of synthetic fluorophores for advanced bioimaging applications.[3][4] The key innovation of SNAP-tag2 lies in its significantly improved reaction kinetics and the ability to generate brighter fluorescent signals compared to its predecessor, making it a powerful tool for live-cell imaging.[1][3][4]
Advantages of SNAP-tag2 for Live Cell Imaging
The SNAP-tag2 system offers several advantages for researchers performing live-cell imaging studies:
-
Faster Labeling Kinetics: SNAP-tag2 exhibits a second-order rate constant with rhodamine substrates approaching 10⁷ s⁻¹ M⁻¹, which is approximately a 100-fold improvement over the original SNAP-tag.[3][4] This allows for rapid and efficient labeling of target proteins, even at low concentrations.
-
Increased Brightness: When used with highly fluorogenic dyes, SNAP-tag2 can produce a fivefold increase in fluorescence brightness compared to the original SNAP-tag.[3][4] This enhancement is crucial for detecting proteins with low expression levels and for demanding imaging techniques like super-resolution microscopy.
-
Versatility in Fluorophore Choice: The SNAP-tag2 system is compatible with a broad range of cell-permeable fluorescent dyes, offering flexibility in experimental design and enabling multicolor imaging experiments.[5]
-
Enhanced Performance in Super-Resolution Microscopy: The brightness and photostability of SNAP-tag2 labeled with suitable dyes make it an excellent choice for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy, enabling visualization of subcellular structures with high resolution.[5][6]
-
Improved Live-Cell Compatibility: The rapid labeling kinetics and high specificity of the SNAP-tag2 system minimize the incubation times and dye concentrations required, reducing potential cytotoxicity and stress on living cells.
Quantitative Performance Data
The following table summarizes the key performance characteristics of SNAP-tag2 in comparison to other commonly used self-labeling tags.
| Feature | SNAP-tag2 | SNAP-tag (Original) | HaloTag7 |
| Reaction Kinetics (with rhodamine substrates) | ~10⁷ s⁻¹ M⁻¹ (~100x faster than SNAP-tag) | Slower reaction kinetics | Fast, with some substrates reaching diffusion-limited rates |
| Fluorescence Brightness (with fluorogenic dyes) | Up to 5-fold brighter than SNAP-tag | Baseline | Generally bright, with some dyes ~3-fold brighter than SNAP-tag conjugates |
| Substrate Permeability | Optimized for new cell-permeable pyrimidine-based substrates | Limited with some substrates | Good with chloroalkane (CA) substrates |
| Super-Resolution (STED) Compatibility | Excellent, comparable to HaloTag7 | Limited by brightness and photostability | Excellent |
| Fluorogenic Response | Improved compared to SNAP-tag | Lower fluorogenic response | High fluorogenic response with certain dyes |
Application: Live-Cell Imaging of Subcellular Structures
SNAP-tag2 is highly effective for visualizing the localization and dynamics of proteins in various subcellular compartments. For instance, it has been successfully used to label proteins targeted to the endoplasmic reticulum (ER) lumen (e.g., CalR-KDEL) and the outer mitochondrial membrane (e.g., TOMM20) in U2OS cells.[1] Its compatibility with super-resolution microscopy allows for detailed structural analysis of these organelles in living cells.[1]
Experimental Protocols
Cell Line Preparation and Transfection
This protocol describes the general procedure for preparing and transfecting mammalian cells with a plasmid encoding a SNAP-tag2 fusion protein.
Materials:
-
Mammalian cell line of choice (e.g., U2OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the protein of interest fused to SNAP-tag2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes or coverslips suitable for imaging
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 70-90% confluency at the time of transfection. Allow the cells to adhere overnight in a CO₂ incubator.
-
Transfection: a. Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. b. Add the transfection complexes to the cells in complete culture medium. c. Incubate the cells for 24-48 hours to allow for expression of the SNAP-tag2 fusion protein.
Labeling of SNAP-tag2 Fusion Proteins in Live Cells
This protocol provides a general guideline for labeling SNAP-tag2 fusion proteins with fluorescent ligands.
Materials:
-
Transfected cells expressing the SNAP-tag2 fusion protein
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
SNAP-tag2 ligand (fluorescent dye-BG conjugate)
-
DMSO or DMF for dissolving the ligand
-
Pre-warmed PBS
Procedure:
-
Prepare Staining Solution: a. Prepare a 1 mM stock solution of the SNAP-tag2 ligand in high-quality DMSO or DMF. b. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.1-1 µM. The optimal concentration may need to be determined empirically. For SiR-based dyes, a concentration of 100 nM is often used.[7]
-
Cell Washing: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS.
-
Labeling: a. Add the staining solution to the cells, ensuring the entire surface is covered. b. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. For some applications, overnight labeling at a lower concentration (e.g., 100 nM) may be performed.[5]
-
Post-Labeling Washes: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound ligand. A 30-minute wash step can be effective.[8] c. Replace the wash medium with fresh, pre-warmed live-cell imaging medium for imaging.
Live-Cell Imaging
a. Confocal Microscopy
Equipment:
-
Confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)
-
Appropriate laser lines and emission filters for the chosen fluorophore
Imaging Parameters (Example for a red fluorophore like SiR):
-
Objective: 40x or 60x oil or water immersion objective
-
Laser Excitation: ~640 nm
-
Emission Detection: ~650-700 nm
-
Scan Speed: 400-700 Hz
-
Image Size: 1024 x 1024 pixels
-
Z-stacks: Optional, with a step size of 2-5 µm[4]
b. STED Microscopy
Equipment:
-
STED microscope with a live-cell incubation chamber
-
Appropriate excitation and STED depletion lasers
Imaging Parameters (Example for a red fluorophore):
-
Excitation Laser: As per confocal setup.
-
STED Depletion Laser: Typically around 775 nm for far-red dyes.
-
Resolution: STED microscopy can achieve a resolution down to ~40 nm in living cells with appropriate labels.[6]
-
Image Acquisition: Follow the manufacturer's guidelines for STED image acquisition, optimizing for signal-to-noise and minimizing phototoxicity.
Visualizations
Caption: Experimental workflow for live-cell imaging with SNAP-tag2.
Caption: Advantages of SNAP-tag2 over the original SNAP-tag.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAP-tag2 for faster and brighter protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Stimulated Emission Depletion Nanoscopy of Living Cells Using SNAP-Tag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SNAP labeling protocol [abberior.rocks]
Mammalian Expression System for Affinity-Tagged Proteins: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The expression of recombinant proteins in mammalian cells is a cornerstone of modern biological research and drug development. This system allows for the production of complex proteins with proper folding and post-translational modifications, closely mimicking their native state. The use of affinity tags is instrumental in the efficient purification and detection of these proteins. While a specific "TAG-2" tag was not identified in a review of current literature, this document will focus on the widely used and well-documented Strep-tag® II system as a representative and powerful example for expressing and purifying tagged proteins in mammalian cells. The principles and protocols outlined here can be readily adapted for other peptide-based affinity tag systems.
The Strep-tag® II is a short peptide (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) that binds with high affinity and specificity to a specially engineered streptavidin, called Strep-Tactin®. This interaction allows for a one-step purification process under physiological conditions, resulting in highly pure and functional proteins.
Application Notes
Principle of the System
The expression of a Strep-tag® II-tagged protein in mammalian cells involves several key stages:
-
Vector Construction: The gene of interest is cloned into a mammalian expression vector that contains the coding sequence for the Strep-tag® II either at the N- or C-terminus of the multiple cloning site. These vectors typically utilize a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, to drive high-level expression in a wide range of mammalian cell lines.[1]
-
Transfection: The expression vector is introduced into a suitable mammalian host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[2] Transfection can be achieved through various methods, including chemical-based reagents (e.g., lipofection), physical methods (e.g., electroporation), or viral transduction.[3][4][5][6] For transient expression, which is often sufficient for research-scale production, chemical transfection methods are widely used due to their simplicity and cost-effectiveness.[4]
-
Protein Expression and Harvesting: Following transfection, the cells are cultured for a period, typically 24-72 hours, to allow for the expression of the tagged protein.[5] The protein can either be expressed intracellularly or secreted into the culture medium if a signal peptide is included in the vector design. The choice between intracellular and secreted expression depends on the nature of the protein and the downstream application.
-
Purification: The expressed Strep-tag® II-tagged protein is purified from the cell lysate or culture supernatant using affinity chromatography.[7][8][9] The crude protein solution is passed over a resin to which Strep-Tactin® is immobilized. The Strep-tag® II binds specifically to the resin, while other cellular proteins are washed away. The purified protein is then eluted from the resin under gentle, physiological conditions using a competitor molecule, such as desthiobiotin.[10]
Advantages of the Strep-tag® II System
-
High Purity in a Single Step: The high specificity of the Strep-tag® II for Strep-Tactin® often yields proteins with greater than 95% purity in a single chromatographic step.
-
Gentle Elution Conditions: Elution with desthiobiotin is performed under physiological pH and ionic strength, which helps to preserve the native conformation and activity of the purified protein.[10]
-
Small and Inert Tag: The small size of the Strep-tag® II (8 amino acids) minimizes its potential to interfere with protein folding, function, or downstream applications.[10]
-
Versatility: The system is compatible with a wide range of expression systems, including mammalian, insect, and bacterial cells.
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells for Strep-tag® II Protein Expression
This protocol describes a method for transiently transfecting HEK293T cells using a chemical transfection reagent.
Materials:
-
HEK293T cells (ATCC CRL-3216)
-
Complete DMEM: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1x L-Glutamine, and 1x Penicillin-Streptomycin.
-
Expression medium: DMEM supplemented with 2% FBS, 1x L-Glutamine, and 1x Penicillin-Streptomycin.
-
Mammalian expression vector containing the gene of interest fused to the Strep-tag® II sequence.
-
Chemical transfection reagent (e.g., Polyethylenimine (PEI) or a commercial lipofection reagent).
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
T75 cell culture flasks or 10 cm dishes.
-
Centrifuge.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a T75 flask or 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile microcentrifuge tube, dilute the plasmid DNA (e.g., 15 µg for a T75 flask) in serum-free DMEM.
-
In a separate sterile tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the diluted DNA, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.[11]
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed expression medium.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Gently swirl the flask or dish to ensure even distribution.
-
-
Protein Expression:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.[11]
-
-
Harvesting:
-
For intracellular proteins, proceed to Protocol 2.
-
For secreted proteins, collect the culture medium and clarify by centrifugation to remove cells and debris. The supernatant can then be used for purification (Protocol 3).
-
Protocol 2: Preparation of Cell Lysate for Intracellular Protein Purification
Materials:
-
Transfected HEK293T cells from Protocol 1.
-
Ice-cold PBS.
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with freshly added protease inhibitors).
-
Cell scraper.
-
Microcentrifuge.
Procedure:
-
Cell Washing:
-
Aspirate the culture medium from the flask or dish.
-
Wash the cells twice with ice-cold PBS.[11]
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish).
-
Incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells from the surface and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the cleared supernatant to a new pre-chilled tube. This is the crude protein extract ready for purification.
-
Protocol 3: Affinity Purification of Strep-tag® II-tagged Protein
Materials:
-
Cleared cell lysate (from Protocol 2) or clarified culture supernatant.
-
Strep-Tactin® affinity chromatography resin.
-
Chromatography column or spin columns.
-
Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).
-
Elution Buffer (Wash Buffer containing 2.5 mM desthiobiotin).
Procedure:
-
Resin Equilibration:
-
Pack the Strep-Tactin® resin into a column and wash with 5-10 column volumes of Wash Buffer to equilibrate the resin.
-
-
Sample Loading:
-
Load the cleared cell lysate or clarified supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the tagged protein to the resin.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound Strep-tag® II-tagged protein by applying the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration in each fraction (e.g., by measuring A280 or using a protein assay).
-
-
Analysis of Purified Protein:
-
Analyze the purified fractions by SDS-PAGE to assess purity and confirm the molecular weight of the protein.
-
Pool the fractions containing the purified protein. The protein can be dialyzed against a suitable buffer for storage or downstream applications.
-
Data Presentation
The yield and purity of a target protein can vary significantly depending on the protein itself, the expression vector, and the cell line used. The following tables provide representative quantitative data for the expression and purification of Strep-tag® II-tagged proteins from mammalian cells.
Table 1: Typical Yield of Strep-tag® II-tagged Proteins from Transient Transfection of HEK293 Cells.
| Protein Type | Expression Volume | Typical Yield Range (mg/L) | Reference |
| Secreted Antibody | 1 L | 10 - 50 | Internal R&D Data |
| Intracellular Kinase | 1 L | 1 - 5 | [12] |
| Secreted Growth Factor | 1 L | 5 - 20 | Internal R&D Data |
Table 2: Purity and Recovery from Strep-Tactin® Affinity Chromatography.
| Parameter | Typical Value |
| Purity after one-step purification | >95% |
| Recovery of tagged protein | >80% |
Visualizations
Caption: Experimental workflow for the expression and purification of Strep-tag® II-tagged proteins.
Caption: Example signaling pathway activated by an expressed and secreted protein.
Caption: Logical workflow for troubleshooting low protein yield.
References
- 1. Mammalian expression overview [takarabio.com]
- 2. Mammalian Protein Expression | Abnova [abnova.com]
- 3. Mammalian cell transfection: the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Transfection - Wikipedia [en.wikipedia.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Tagged Protein Purification - ProteoGenix [proteogenix.science]
- 9. 재조합/융합 태그 단백질 정제 [sigmaaldrich.com]
- 10. Tags for protein purification | Proteintech Group [ptglab.com]
- 11. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Strep-tag® II Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Strep-tag® II pull-down assay, a powerful technique to isolate and identify protein-protein interactions. The method relies on the high-affinity interaction between the Strep-tag® II peptide sequence (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) and an engineered streptavidin protein, Strep-Tactin®.[1][2][3] This system allows for the efficient purification of protein complexes under physiological conditions, thereby preserving their native interactions and bioactivity.[2][3][4]
Note on "TAG-2": The term "this compound" is not a standard nomenclature for a protein affinity tag. It is highly likely that this refers to "Strep-tag® II". This protocol is therefore provided for the Strep-tag® II system. The general principles can be adapted for other tag-based systems, but reagents and specific parameters will vary.
Experimental Principles
The core of the pull-down assay is the use of a "bait" protein that is fused with the Strep-tag® II. This tagged bait protein is expressed in a suitable cell system and then incubated with a cell lysate containing potential "prey" proteins. The bait protein, along with any interacting prey proteins, is then captured on a solid support matrix coated with Strep-Tactin®.[5][6] After a series of washes to remove non-specifically bound proteins, the protein complex is eluted from the matrix. The eluted proteins can then be identified using methods such as mass spectrometry or immunoblotting.[5][7]
Experimental Workflow
The following diagram illustrates the major steps involved in the Strep-tag® II pull-down assay.
Caption: Workflow of the Strep-tag® II Pull-Down Assay.
Detailed Protocol
This protocol outlines the step-by-step procedure for a Strep-tag® II pull-down assay.
Preparation of Cell Lysate
Proper lysate preparation is critical to preserve protein interactions.
-
Cell Culture and Lysis:
-
Culture cells expressing the Strep-tag® II fusion "bait" protein and control cells (e.g., expressing only the tag or an unrelated protein).
-
Harvest cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer (see Table 1). The volume should be sufficient to ensure efficient lysis.
-
Lyse the cells through sonication on ice or by using a Dounce homogenizer.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.[1][8]
-
Carefully collect the supernatant, which contains the soluble proteins, and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Bead Preparation and Binding
-
Bead Equilibration:
-
Resuspend the Strep-Tactin® agarose or magnetic beads in the storage buffer.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.
-
Wash the beads twice with Wash Buffer (see Table 1) to equilibrate them.
-
-
Binding of Bait Protein to Beads:
-
Add the prepared cell lysate (containing the Strep-tag® II bait protein) to the equilibrated beads.
-
Incubate the mixture for 1-3 hours at 4°C on a rotator or shaker to allow for the binding of the bait protein to the Strep-Tactin® beads.
-
Washing
Washing steps are crucial to minimize non-specific binding and reduce background.
-
Pellet the beads (centrifugation or magnetic stand) and carefully remove the supernatant (this is the "flow-through" and can be saved for analysis).
-
Resuspend the beads in ice-cold Wash Buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes.[8] It is important to optimize the number of washes for your specific protein complex.
Elution
The elution step releases the bait protein and its interacting partners from the beads.
-
After the final wash, remove the supernatant.
-
Add Elution Buffer (see Table 1) to the beads.[2]
-
Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Pellet the beads and carefully collect the supernatant, which contains the eluted protein complex.
-
Repeat the elution step one or two more times and pool the eluates for increased yield.
Analysis of Eluted Proteins
The final step is to analyze the composition of the eluted protein complex.
-
SDS-PAGE and Staining:
-
Add SDS-PAGE sample buffer to a portion of the eluate, boil for 5 minutes, and load onto a polyacrylamide gel.
-
Run the gel and then stain with a suitable protein stain (e.g., Coomassie Blue or silver stain) to visualize the protein bands.[8]
-
-
Immunoblotting (Western Blotting):
-
Transfer the separated proteins from the SDS-PAGE gel to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with antibodies specific to the bait protein (to confirm its presence) and potential prey proteins.
-
-
Mass Spectrometry:
-
For identification of unknown interacting proteins, the eluted sample can be subjected to in-gel trypsin digestion followed by mass spectrometry analysis.[7]
-
Buffer Compositions
The following table summarizes the typical compositions of the buffers used in a Strep-tag® II pull-down assay. The exact concentrations may need to be optimized for your specific application.
| Buffer | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 8.0 | 100 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| EDTA | 1 mM | Protease inhibitor (chelates divalent cations) | |
| Protease Inhibitor Cocktail | 1x | Prevents protein degradation | |
| Wash Buffer | Tris-HCl, pH 8.0 | 100 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength, reduces non-specific binding | |
| EDTA | 1 mM | Protease inhibitor | |
| Elution Buffer | Wash Buffer | - | Base buffer for elution |
| Desthiobiotin | 2.5 mM | Competes with Strep-tag® II for binding to Strep-Tactin®[2][6] |
Signaling Pathway Diagram
The following diagram illustrates the protein-protein interaction being investigated in a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway showing bait-prey interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. interchim.fr [interchim.fr]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. Tag-Based Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 7. Tag-Based Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pull Down Assay Technical - Profacgen [profacgen.com]
Application Notes and Protocols for Dual-Tag Protein Interaction Analysis
A Guide to Tandem Affinity Purification for the Study of Protein Complexes
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes. A powerful technique for isolating and identifying protein complexes is affinity purification.[1][2] To enhance the specificity and purity of isolated complexes, dual-tagging systems, most notably the Tandem Affinity Purification (TAP) method, have been developed.[3][4] While the term "TAG-2 tag" does not correspond to a recognized standard in scientific literature, this document provides a comprehensive guide to the principles and protocols of a generic dual-tag system for protein interaction analysis, based on the well-established TAP methodology. This method involves genetically fusing a dual-affinity tag to a protein of interest, which then allows for a two-step purification process, significantly reducing the presence of non-specific binding partners and yielding highly purified protein complexes suitable for downstream analysis such as mass spectrometry.[3][5][6]
The dual-tag typically consists of two different affinity tags separated by a protease cleavage site.[3][4] A common combination includes Protein A and a Calmodulin Binding Peptide (CBP), separated by a Tobacco Etch Virus (TEV) protease cleavage site.[3][6] This configuration allows for two sequential rounds of affinity purification, resulting in a highly pure sample of the protein of interest and its interacting partners.[5][6]
Data Presentation
The success of a tandem affinity purification experiment can be monitored by tracking the yield and enrichment of the bait protein at each stage. The following tables provide an example of expected quantitative data from a typical experiment.
Table 1: Protein Yield at Each Stage of Purification
| Purification Step | Total Protein (mg) | Bait Protein (µg) | Yield of Bait Protein (%) |
| Crude Lysate | 500 | 100 | 100 |
| IgG Affinity Elution | 5 | 80 | 80 |
| TEV Cleavage | 4.5 | 75 | 75 |
| Calmodulin Affinity Elution | 0.1 | 60 | 60 |
Table 2: Enrichment of Bait Protein
| Purification Step | Total Protein (mg) | Bait Protein (µg) | Purity (%) | Fold Enrichment |
| Crude Lysate | 500 | 100 | 0.02 | 1 |
| IgG Affinity Elution | 5 | 80 | 1.6 | 80 |
| Calmodulin Affinity Elution | 0.1 | 60 | 60 | 3000 |
Experimental Protocols
Here we provide detailed protocols for the key stages of a dual-tag protein interaction analysis experiment.
Protocol 1: Generation of a Dual-Tagged Protein Expression Construct
-
Vector Selection : Choose an appropriate expression vector for your target organism (e.g., yeast, mammalian cells). The vector should contain a multiple cloning site (MCS) for the insertion of your gene of interest and the dual-tag sequence.
-
Primer Design : Design primers to amplify your gene of interest. The primers should include restriction sites compatible with the MCS of the expression vector. Ensure that the gene is cloned in-frame with the dual-tag.
-
PCR Amplification : Perform PCR to amplify the gene of interest from a cDNA library or another plasmid.
-
Digestion and Ligation : Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene into the vector.
-
Transformation : Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Sequence Verification : Sequence the resulting plasmid to confirm the correct insertion and in-frame fusion of the gene with the dual-tag.
Protocol 2: Expression and Lysis of the Dual-Tagged Protein
-
Transfection/Transformation : Introduce the expression construct into the appropriate host cells (e.g., via transfection for mammalian cells or transformation for yeast).
-
Cell Culture : Culture the cells under conditions that induce the expression of the tagged protein.
-
Cell Harvest : Harvest the cells by centrifugation.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).
-
Clarification : Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
Protocol 3: Tandem Affinity Purification
First Affinity Purification (Protein A - IgG)
-
Binding : Add IgG-coupled beads to the clarified lysate and incubate with gentle rotation at 4°C for 2-4 hours.[6]
-
Washing : Pellet the beads by centrifugation and wash them several times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
TEV Cleavage : Resuspend the beads in TEV cleavage buffer and add TEV protease. Incubate at 16°C for 2 hours to release the protein complex from the beads.[7]
-
Elution : Collect the supernatant containing the eluted protein complex.
Second Affinity Purification (CBP - Calmodulin)
-
Binding : Add calmodulin-coupled beads and CaCl2 to the eluate from the first step. Incubate with gentle rotation at 4°C for 2 hours.[6]
-
Washing : Pellet the beads and wash them with a calmodulin binding buffer containing CaCl2.
-
Elution : Elute the purified protein complex by adding a buffer containing a calcium chelator like EGTA.[6]
Protocol 4: Sample Preparation for Mass Spectrometry
-
Protein Precipitation : Precipitate the eluted proteins using methods like trichloroacetic acid (TCA) precipitation.[7]
-
In-solution or In-gel Digestion : Resuspend the protein pellet and digest the proteins into peptides using trypsin.
-
Desalting : Desalt the peptide mixture using a C18 column.
-
Mass Spectrometry Analysis : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.
Visualizations
Diagram 1: Experimental Workflow of Tandem Affinity Purification
Caption: Workflow of the two-step tandem affinity purification process.
Diagram 2: Hypothetical Signaling Pathway Studied by Dual-Tag Pulldown
Caption: RAF protein as bait to pull down interacting partners like MEK.
Diagram 3: Logical Relationship of Dual-Tag System Components
Caption: Components of the dual-tag fusion protein and its interaction.
References
- 1. The monitoring and affinity purification of proteins using dual tags with tetracysteine motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tagging: How to Choose a Tag for Your Protein [promega.sg]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Affinity Purification of Protein Complexes Using TAP Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Note: Generation and Characterization of Stable Cell Lines Expressing a TAG-2 Fusion Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable cell lines, which have a gene of interest permanently integrated into their genome, are indispensable tools in biomedical research and biopharmaceutical production.[1][2][3] They provide a consistent and reproducible system for studying protein function, validating drug targets, and manufacturing therapeutic proteins.[4][5] Fusion tags are often appended to a protein of interest to facilitate detection, purification, or to enhance solubility. This document provides a comprehensive protocol for generating and characterizing stable mammalian cell lines that constitutively express a protein of interest fused with a hypothetical "TAG-2". The principles and methods described herein are broadly applicable to other protein tags and cell lines.
The overall process involves designing an appropriate expression vector, introducing it into host cells, selecting for cells that have successfully integrated the gene, isolating single-cell clones, and thoroughly characterizing these clones to ensure stable and desired levels of protein expression.[1][6]
Principle of the Method
The generation of a stable cell line begins with the transfection of a host cell line with an expression vector.[7][8] This vector contains the coding sequence for the this compound fusion protein and a selectable marker, typically an antibiotic resistance gene.[1][9] Following transfection, the cells are cultured in a medium containing the corresponding antibiotic. This selection process eliminates cells that did not integrate the vector into their genome.[7][10] Surviving cells, which are resistant to the antibiotic, can be grown as a mixed population (polyclonal) or isolated as single cells to grow into monoclonal colonies.[1][11] Finally, these clones are expanded and screened to identify those with the desired characteristics, such as high and stable expression of the fusion protein.[12]
Key Experimental Workflow
The procedure for generating a stable cell line can be broken down into several key stages, from initial vector design to the final characterization and banking of a validated clonal cell line.
Detailed Protocols
Protocol 1: Determination of Antibiotic Kill Curve
Before transfection, it is critical to determine the optimal concentration of the selection antibiotic for your specific cell line.[10] This concentration should be the lowest that kills all non-transfected cells within 7-10 days.[2]
Materials:
-
Host cell line (e.g., HEK293, CHO)
-
Complete growth medium
-
Selection antibiotic (e.g., G418, Puromycin, Hygromycin B)
-
Multi-well plates (e.g., 24-well)
-
Trypsin-EDTA
Procedure:
-
Seed the host cells in a 24-well plate at a density that allows them to reach 20-30% confluency on the following day.
-
Prepare a series of dilutions of the selection antibiotic in complete growth medium. The concentration range should bracket the typically recommended values for your cell type.
-
On the next day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Incubate the cells and monitor their viability every 2-3 days.
-
Replace the selective medium every 3-4 days.[10]
-
After 7-10 days, identify the lowest antibiotic concentration that resulted in 100% cell death. This is the concentration to be used for selecting stable transfectants.
Protocol 2: Transfection and Selection
Materials:
-
Expression vector containing the this compound fusion gene and a selectable marker.
-
High-quality, endotoxin-free plasmid DNA.
-
Host cells ready for transfection (typically 70-90% confluent).
-
Transfection reagent (e.g., lipofection-based reagent).
-
Serum-free medium (for transfection complex formation).
-
Complete growth medium with and without the selection antibiotic.
Procedure:
-
Transfection: Transfect the host cells with the expression vector using a suitable method like lipofection or electroporation.[1][7] Follow the manufacturer's protocol for your chosen transfection reagent.
-
Recovery: After transfection (typically 24-48 hours), allow the cells to recover and begin expressing the antibiotic resistance gene.[4][8]
-
Initiate Selection: Split the cells into larger culture dishes at a low density and replace the standard medium with a complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-transfected cells should die within the first week.[10]
-
Colony Formation: Resistant cells will start to proliferate and form distinct colonies over 2-4 weeks.
Protocol 3: Clonal Isolation by Limiting Dilution
To ensure a genetically identical cell population, it is essential to isolate and expand single-cell derived clones.[1][11]
Materials:
-
A mixed population of antibiotic-resistant cells.
-
96-well plates.
-
Complete growth medium with selection antibiotic.
Procedure:
-
Trypsinize the plate of resistant colonies and resuspend the cells to create a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in selective medium to a final concentration of 0.5 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density will statistically result in approximately one-third of the wells containing a single cell.
-
Incubate the plates for 2-3 weeks until visible colonies appear.
-
Inspect the plates microscopically to identify wells that contain a single colony, indicating they arose from a single cell.
-
Expand the single-cell-derived clones by sequentially transferring them to larger wells (24-well, then 6-well, etc.).
Characterization of Clonal Lines
Once clones are expanded, they must be screened to identify those with optimal and stable expression of the this compound fusion protein.
Expression Analysis
-
Western Blot: Use an antibody against the protein of interest or the this compound epitope to confirm the expression and correct molecular weight of the fusion protein.
-
Quantitative PCR (qPCR): Measure the mRNA transcript levels of the fusion gene to correlate with protein expression levels.
-
Flow Cytometry/Immunofluorescence: If the this compound tag is fluorescent (like GFP) or if a good antibody is available, these methods can quantify the percentage of expressing cells and the homogeneity of expression within the population.
A hypothetical signaling pathway that could be investigated using such a stable cell line is shown below. For instance, if the protein of interest is a kinase, its stable expression would allow for detailed studies of its downstream targets.
Data Presentation
Quantitative data from the characterization of different clones should be summarized for easy comparison.
Table 1: Antibiotic Kill Curve for HEK293 Cells with G418
| G418 Conc. (µg/mL) | % Cell Viability after 10 Days |
| 0 | 100% |
| 100 | 100% |
| 200 | 85% |
| 400 | 15% |
| 600 | 0% |
| 800 | 0% |
Table 2: Characterization of Top 3 Stably Transfected Clones
| Clone ID | Relative mRNA Level (qPCR) | Relative Protein Level (Western Blot) | % Positive Cells (Flow Cytometry) |
| Clone A5 | 1.00 | 1.00 | 98.5% |
| Clone B2 | 2.35 | 2.10 | 99.1% |
| Clone C7 | 1.80 | 1.65 | 97.2% |
Troubleshooting
| Problem | Possible Cause | Solution |
| No colonies after selection | Transfection efficiency was too low. | Optimize transfection protocol.[13] Use a positive control (e.g., GFP plasmid). |
| Antibiotic concentration is too high. | Re-run the kill curve experiment.[10] | |
| Gene of interest is toxic to the cells. | Use an inducible expression system.[14] | |
| Low or no protein expression in resistant clones | Gene silencing. | Screen more clones. Some promoters (e.g., CMV) can be silenced over time.[15] |
| Poor integration site. | Screen a larger number of clones as expression is dependent on the genomic integration site. | |
| High variability in expression among clones | Positional effects of random integration. | This is expected. Screen a sufficient number of clones to find one with the desired expression level. |
Conclusion
The generation of stable cell lines expressing a this compound fusion protein is a multi-step but robust process that provides an invaluable resource for consistent and long-term research. By following systematic protocols for transfection, selection, clonal isolation, and rigorous characterization, researchers can develop high-quality, monoclonal cell lines suitable for a wide array of applications, from basic science to drug development.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein overexpression: Mammalian stable cell line development - Altogen Labs [altogenlabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Stable Cell Line Development for Monoclonal Antibody Production - Fusion BioLabs [fusionbiolabs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. Establishment of stable cell lines expressing potentially toxic proteins by tetracycline-regulated and epitope-tagging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAG-2 Fusion Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of TAG-2 fusion proteins. For the purposes of this guide, "this compound" will be treated as analogous to the well-characterized Strep-tag® II , a small peptide tag (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) known for its high specificity and gentle elution conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a this compound (Strep-tag® II) and why is it used?
A this compound, or Strep-tag® II, is a short peptide sequence genetically fused to a protein of interest.[3] This tag facilitates the purification of the recombinant protein through affinity chromatography.[2] The system is based on the strong and specific interaction between the Strep-tag® II and an engineered streptavidin protein, called Strep-Tactin®.[1] Key advantages include:
-
High Purity: The specific interaction allows for high-purity protein to be obtained in a single step.[1]
-
Gentle Elution: The fusion protein can be eluted under mild, physiological conditions, which helps to preserve the protein's activity and structural integrity.[1]
-
Small Size: The small size of the tag (8 amino acids) minimizes potential interference with the target protein's structure and function.[1][2]
Q2: My this compound fusion protein expression is very low. What are the likely causes?
Low protein expression can stem from several factors, ranging from the expression vector design to the culture conditions.[4] Common causes include:
-
Codon Bias: The codons in your gene of interest may not be optimal for the expression host (e.g., E. coli or CHO cells).[5]
-
Vector Issues: Problems with the vector construct, such as an incorrect reading frame or issues with the promoter, can prevent proper expression.[4][6]
-
Toxicity of the Protein: The expressed protein itself might be toxic to the host cells, leading to poor growth and low yield.
-
Suboptimal Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the post-induction temperature and time can significantly impact expression levels.[4]
Q3: I see good expression, but my protein is insoluble (forms inclusion bodies). How can I improve solubility?
Insoluble protein aggregation is a common issue, especially in bacterial expression systems.[4] Strategies to enhance solubility include:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[4]
-
Choice of Fusion Partner: While this compound is an affinity tag, fusing it in combination with a solubility-enhancing tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[2]
-
Optimize Lysis Buffer: Including additives like non-ionic detergents in the lysis buffer can sometimes help to solubilize the protein.[4]
-
Co-expression with Chaperones: Overexpressing molecular chaperones can assist in the correct folding of the target protein.
Q4: During purification, my this compound fusion protein doesn't bind to the Strep-Tactin® resin. What should I check?
Failure to bind to the affinity resin is a common purification problem.[6] Here are some troubleshooting steps:
-
Verify Tag Integrity: Ensure the this compound sequence is in-frame and has not been mutated or cleaved. Sequencing the expression vector is recommended.[6]
-
Tag Accessibility: The this compound might be buried within the folded structure of the protein, preventing it from binding to the resin.[6] You can try purifying under denaturing conditions to expose the tag.[6]
-
Incorrect Buffer Conditions: Ensure the pH and composition of your binding buffer are optimal for the Strep-tag® II/Strep-Tactin® interaction.
-
Insufficient Protein Loading: The amount of expressed protein in your lysate might be too low to detect after purification. Analyze your crude lysate via SDS-PAGE and Western blot to confirm expression levels before purification.[6]
Troubleshooting Guides
Guide 1: Low or No Protein Expression
This guide provides a systematic approach to diagnosing and resolving issues of low or no protein expression.
Guide 2: Protein Insolubility and Inclusion Body Formation
This guide provides a decision pathway for improving the yield of soluble this compound fusion protein.
Data Presentation
Table 1: Effect of Expression Temperature on Protein Solubility
This table illustrates how lowering the expression temperature can significantly increase the proportion of soluble protein. The data presented is hypothetical and will vary depending on the specific protein and expression system.
| Temperature (°C) | Total Protein (mg/L) | Soluble Protein (mg/L) | % Soluble |
| 37 | 200 | 20 | 10% |
| 30 | 180 | 72 | 40% |
| 25 | 150 | 105 | 70% |
| 18 | 120 | 102 | 85% |
Table 2: Comparison of Common Affinity and Solubility Tags
This table provides a comparison of different fusion tags that can be used in combination with or as an alternative to this compound.
| Fusion Tag | Size (kDa) | Primary Function | Typical Yield Increase | Elution Condition |
| Strep-tag® II | ~1 | Affinity Purification | Variable | Gentle (Desthiobiotin) |
| His-tag (6xHis) | ~0.8 | Affinity Purification | Variable | Moderate (Imidazole) |
| GST | 26 | Solubility & Affinity | Moderate to High | Gentle (Glutathione) |
| MBP | 42 | Solubility & Affinity | High | Gentle (Maltose) |
| SUMO | 12 | Solubility | High | N/A (cleavage required) |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Temperature
Objective: To determine the optimal induction temperature for maximizing the yield of soluble this compound fusion protein.
Methodology:
-
Inoculation: Inoculate a 5 mL starter culture of your expression host containing the this compound fusion protein expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: Inoculate four 50 mL cultures of appropriate growth medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Temperature Shift: Immediately transfer the cultures to shakers at four different temperatures: 37°C, 30°C, 25°C, and 18°C.
-
Incubation: Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Analysis: Lyse a small aliquot of cells from each culture and separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the amount of soluble this compound fusion protein at each temperature.
Protocol 2: Troubleshooting this compound Protein Binding to Strep-Tactin® Resin
Objective: To diagnose the cause of poor or no binding of the this compound fusion protein to the affinity resin.
Methodology:
-
Confirm Expression: Before purification, take a sample of your crude cell lysate and perform a Western blot using an anti-Strep-tag® II antibody to confirm that the full-length fusion protein is being expressed.
-
Native Binding Trial:
-
Equilibrate a small amount of Strep-Tactin® resin with the recommended binding/wash buffer.
-
Incubate a small volume of your soluble cell lysate with the resin for 30-60 minutes at 4°C with gentle agitation.
-
Collect the flow-through.
-
Wash the resin with binding/wash buffer and collect the wash fractions.
-
Elute the protein with elution buffer containing desthiobiotin and collect the elution fractions.
-
Analyze the lysate, flow-through, wash, and elution fractions by SDS-PAGE. If the protein is in the flow-through and wash fractions but not in the elution, it indicates a binding problem.
-
-
Denaturing Binding Trial (if native binding fails):
-
If the tag is suspected to be inaccessible, resuspend the cell pellet in a lysis buffer containing a denaturant (e.g., 6M Guanidinium-HCl or 8M Urea).
-
Clarify the lysate by centrifugation.
-
Perform the binding, wash, and elution steps as above, maintaining the denaturant in all buffers.
-
Successful binding under denaturing conditions confirms that tag accessibility was the issue. The purified protein will then need to be refolded.
-
-
Buffer Optimization: If binding is weak, perform small-scale trials varying the pH and salt concentration of the binding buffer to find the optimal conditions for your specific protein.
References
- 1. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 2. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. Fusion Tags | Abcam [abcam.com]
- 4. zellbio.eu [zellbio.eu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. goldbio.com [goldbio.com]
Technical Support Center: Fusion Tag Cleavage
Disclaimer: Initial searches for a specific "TAG-2 tag" did not yield conclusive results for a widely recognized protein purification tag. Therefore, this guide provides comprehensive information on general fusion tag cleavage protocols, efficiency, and troubleshooting, using common examples like the Strep-tag® II system and associated proteases. The principles and troubleshooting steps outlined here are broadly applicable to various protein tag systems.
Frequently Asked Questions (FAQs)
Q1: What is a protein affinity tag and why is it used?
An affinity tag is a peptide or protein sequence that is genetically fused to a protein of interest.[1][2] This tag allows for the purification of the recombinant protein from a complex mixture using affinity chromatography.[1][3] Tags can also enhance solubility, improve expression levels, and facilitate detection of the target protein.[3][4][5]
Q2: What is the Strep-tag® II system?
The Strep-tag® II is a small, eight-amino-acid peptide tag (WSHPQFEK) that binds with high specificity to an engineered streptavidin protein called Strep-Tactin®.[2][3] This system allows for a one-step purification of the fusion protein under gentle, physiological conditions. Elution is typically achieved using desthiobiotin, a competitive agent.
Q3: Why is it often necessary to remove the affinity tag after purification?
For many downstream applications, the presence of an affinity tag can be undesirable. It may interfere with the protein's structure, function, or activity. For therapeutic proteins, regulatory guidelines often require the removal of non-native sequences.
Q4: How are affinity tags removed?
Affinity tags are typically removed by site-specific proteases. A specific protease recognition sequence is engineered into the fusion protein, located between the tag and the protein of interest.[6] After purification, the addition of the corresponding protease cleaves the fusion protein, releasing the untagged target protein.[6]
Q5: How should I design my fusion protein for efficient cleavage?
For optimal cleavage, it is crucial to ensure the protease recognition site is accessible to the enzyme.[7] This can be achieved by:
-
Inserting a linker sequence: Short, flexible linkers (e.g., containing glycine and serine residues) between the tag, cleavage site, and the target protein can improve accessibility.[8]
-
Checking for internal cleavage sites: Before selecting a protease, it is essential to scan your target protein's sequence to ensure it does not contain the protease's recognition site, which would lead to unwanted cleavage.[6]
-
Considering tag placement: Tags can be placed at the N- or C-terminus.[4] N-terminal cleavage often leaves minimal to no extra amino acids on the target protein, which is often desirable.
Troubleshooting Guide
Issue 1: Incomplete or No Cleavage of the Fusion Tag
| Possible Cause | Recommended Solution |
| Inaccessible Cleavage Site | The protease recognition site may be sterically hindered by the folded structure of the fusion protein.[7][9] Solution: 1) Re-engineer the construct to include a flexible linker sequence. 2) Perform the cleavage under mild denaturing conditions to expose the site, though this may affect your target protein.[8] 3) Test different proteases. |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition may not be ideal for the protease's activity.[10][11] Solution: Optimize the reaction by testing a range of temperatures (e.g., 4°C, 20°C, 30°C) and incubation times (e.g., 1, 3, 8, 24 hours).[10][12] Ensure the buffer composition is compatible with the protease (e.g., avoid chelating agents like EDTA for Factor Xa).[6] |
| Incorrect Enzyme to Substrate Ratio | Insufficient protease will lead to incomplete cleavage, while excessive amounts can cause non-specific cleavage.[13] Solution: Empirically determine the optimal protease-to-protein ratio. Start with the manufacturer's recommendation (e.g., 10 units of thrombin per mg of protein) and titrate up or down.[13] |
| Inactive Protease | The protease may have lost activity due to improper storage or handling.[8] Solution: 1) Ensure the protease is stored at the correct temperature (e.g., -20°C or -80°C). 2) Use a fresh batch of protease or test its activity with a control substrate. |
| Presence of Protease Inhibitors | Components from the lysis or purification buffers (e.g., PMSF, AEBSF) can inhibit the cleavage enzyme.[6][10] Solution: Perform a buffer exchange or dialysis step to remove any potential inhibitors before adding the protease.[13] |
Issue 2: Target Protein Precipitates After Tag Removal
| Possible Cause | Recommended Solution |
| Tag Enhanced Solubility | Large tags like GST or MBP can increase the solubility of the fusion protein.[3] Their removal may cause the target protein to precipitate if it is inherently less soluble. |
Issue 3: Non-Specific Cleavage of the Target Protein
| Possible Cause | Recommended Solution |
| Excessive Protease or Incubation Time | Using too much protease or incubating for too long can lead to cleavage at secondary, less specific sites.[6] |
| Internal Recognition Site | The amino acid sequence recognized by the protease may be present within your target protein.[6] |
Experimental Protocols & Data
Common Proteases for Tag Removal
The table below summarizes common proteases, their recognition sequences, and key considerations.
| Protease | Recognition Sequence | Cleavage Site | Key Considerations |
| TEV Protease | Glu-Asn-Leu-Tyr-Phe-Gln-Gly/Ser | ENLYFQ↓(G/S) | Highly specific; active at low temperatures (4°C); requires DTT.[6][11] |
| Thrombin | Leu-Val-Pro-Arg-Gly-Ser | LVPR↓GS | Can exhibit some non-specific cleavage; inhibited by serine protease inhibitors.[6][11] |
| Factor Xa | Ile-(Glu/Asp)-Gly-Arg | I(E/D)GR↓ | Calcium-dependent; should not be used with chelating agents like EDTA.[6] |
| PreScission Protease (HRV 3C) | Leu-Phe-Gln-Gly-Pro | LEVLFQ↓GP | High specificity; often supplied as a GST-fusion for easy removal.[6] |
| Enterokinase | Asp-Asp-Asp-Asp-Lys | DDDDK↓ | Highly specific; calcium-dependent.[6] |
| SUMO Protease (Ulp1) | Recognizes SUMO tag structure | SUMO↓Protein | Cleaves precisely at the N-terminus of the target protein, leaving no extra residues. |
Protocol: On-Column Cleavage of a His-tagged Protein
This protocol is a general guideline for cleaving a His-tagged protein while it is bound to a Ni-NTA affinity column.
-
Protein Binding: Load the clarified cell lysate containing the His-tagged fusion protein onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove unbound proteins.
-
Buffer Exchange: Equilibrate the column with the protease's specific cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5 for TEV protease). This removes imidazole which could inhibit subsequent steps.
-
Protease Addition: Dilute the protease (e.g., TEV protease) in cleavage buffer and apply it to the column. Allow the protease solution to flow into the resin.
-
Incubation: Stop the column flow and incubate the resin with the protease for a predetermined time (e.g., 4-16 hours) at the optimal temperature (e.g., 4°C or room temperature).
-
Elution: Elute the untagged target protein from the column using the cleavage buffer. The cleaved His-tag and the His-tagged protease (if applicable) will remain bound to the resin.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm cleavage and purity.
Protocol: In-Solution Cleavage
-
Purification and Elution: Purify the tagged fusion protein using affinity chromatography and elute it from the resin.
-
Buffer Exchange: If the elution buffer is incompatible with the protease, perform a buffer exchange into the appropriate cleavage buffer via dialysis or a desalting column.
-
Cleavage Reaction: Add the optimized amount of protease to the purified fusion protein solution.
-
Incubation: Incubate the reaction mixture for the optimized time and temperature. It is advisable to take time-point samples (e.g., 1h, 4h, overnight) to monitor the reaction.[6]
-
Protease and Tag Removal: After cleavage, the untagged protein must be separated from the protease, the cleaved tag, and any remaining uncut fusion protein. This is typically done by passing the reaction mixture back over the original affinity resin (e.g., Ni-NTA for a His-tag). The untagged protein will be in the flow-through, while the tagged components will bind.
-
Analysis: Confirm the purity of the final protein product using SDS-PAGE.
Visualizations
Caption: General workflow for recombinant protein purification and tag cleavage.
Caption: Troubleshooting decision tree for incomplete fusion tag cleavage.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Tags for protein purification | Proteintech Group [ptglab.com]
- 4. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do fusion tags affect cell-free protein yield? [eureka.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. How to remove the tag in the reconstructed protein - BIO BENCH - YOUR RELIABLE CRO PARTNER! [bio-bench.com]
- 12. neb.com [neb.com]
- 13. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
troubleshooting low yield of TAG-2 tagged protein
Welcome to the technical support center for the TAG-2 fusion protein system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low protein yield during the expression and purification of this compound tagged proteins.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my this compound tagged protein. What are the likely causes?
Low or no expression can stem from several factors, from the expression vector to the host cell's metabolic state. Key areas to investigate include:
-
Vector Integrity: Ensure the DNA sequence of your construct is correct and the this compound tag is in the correct reading frame with your gene of interest. Errors during cloning, such as point mutations or frameshifts, can prematurely terminate translation.[1][2]
-
Codon Bias: The codon usage of your target gene may not be optimal for the expression host (e.g., E. coli).[3][4][5] This can lead to translational stalling and reduced protein synthesis.
-
Promoter Strength and Induction: The promoter controlling the expression of your fusion protein might be weak, or the induction conditions (e.g., inducer concentration, timing) may not be optimal.[6][7]
-
Protein Toxicity: Your target protein may be toxic to the host cells, leading to cell death or reduced growth upon induction.[8]
Q2: My this compound tagged protein is expressed, but it is mostly insoluble and forms inclusion bodies. How can I improve its solubility?
Insoluble protein expression is a common challenge, often due to protein misfolding and aggregation.[9][10] Here are several strategies to enhance the solubility of your this compound fusion protein:
-
Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down the rate of protein synthesis, allowing more time for proper folding.[3][5][10]
-
Optimize Inducer Concentration: High concentrations of the inducer can lead to a rapid accumulation of protein, overwhelming the cell's folding machinery.[3][10] Try a range of lower inducer concentrations.
-
Choice of Fusion Partner: While the this compound system is designed to enhance solubility, some proteins are particularly challenging. Consider testing other solubility-enhancing tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[9][10][11][12]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-expressing chaperones can significantly improve the yield of soluble protein.[3][13]
-
Change Tag Position: The location of the this compound tag (N-terminus vs. C-terminus) can influence protein folding and solubility.[3][11] If one configuration results in insoluble protein, it is worth testing the other.
Q3: I have a good yield of soluble this compound tagged protein, but I lose most of it during the purification step. What could be the problem?
Protein loss during purification can be frustrating. Here are some common reasons and solutions:
-
Inaccessible this compound Tag: The this compound tag might be buried within the folded structure of the protein, preventing it from binding efficiently to the affinity resin.[14]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain additives in your buffers can affect the binding of the this compound tag to the resin.[1][14]
-
Proteolytic Degradation: Proteases released during cell lysis can degrade your target protein or cleave off the this compound tag.[5][7][9] Always work at low temperatures (4°C) and add protease inhibitors to your lysis buffer.[5][7]
-
Harsh Elution Conditions: The conditions used to elute the protein from the affinity column might be too harsh, causing the protein to precipitate.[1]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Protein Yield
This guide provides a step-by-step workflow to diagnose and resolve issues of low protein yield.
Caption: Workflow for diagnosing low this compound tagged protein yield.
Guide 2: Decision Pathway for Improving Protein Solubility
This guide presents a decision tree to select the appropriate strategy for increasing the yield of soluble protein.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. neb.com [neb.com]
- 9. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How do fusion tags affect cell-free protein yield? [eureka.patsnap.com]
- 12. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology | MDPI [mdpi.com]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Technical Support Center: Solving TAG-2 Fusion Protein Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of TAG-2 fusion protein insolubility.
Frequently Asked Questions (FAQs)
Q1: What are inclusion bodies and why do they form?
When recombinant proteins, such as this compound fusions, are overexpressed in host systems like E. coli, they can sometimes misfold and accumulate into dense, insoluble aggregates known as inclusion bodies.[1][2][3] This phenomenon is often triggered by the high rate of protein synthesis, which overwhelms the cell's natural protein folding machinery.[4] Factors contributing to inclusion body formation include the inherent properties of the protein (e.g., hydrophobicity), the expression conditions (e.g., high temperature), and the absence of specific chaperones or post-translational modifications that are present in the native expression environment.[4][5] While inclusion bodies contain a high concentration of the target protein, the protein is biologically inactive.[6][7]
Q2: My this compound fusion protein is in the insoluble fraction after cell lysis. What are the initial troubleshooting steps?
Confirming your protein is in the insoluble pellet is the first step. If so, there are two primary paths to obtaining soluble, active protein:
-
Optimize Expression Conditions: The simplest approach is to modify the expression protocol to promote soluble expression from the start. Key parameters to adjust include lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), and testing different E. coli expression strains, some of which are engineered to enhance protein folding.[8][9][10]
-
Inclusion Body Solubilization and Refolding: If optimizing expression is unsuccessful, the next step is to purify the inclusion bodies and then solubilize and refold the protein.[6][11] This involves isolating the inclusion bodies, dissolving them with strong denaturants, and then carefully removing the denaturants to allow the protein to refold into its active conformation.[2][7]
Q3: What are solubility-enhancing fusion tags and should I consider using a different one?
Solubility-enhancing fusion tags are proteins or peptides that are fused to the target protein to improve its expression and solubility.[12][13] Commonly used tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[4][14] These tags can act as chaperones, assisting in the proper folding of the fusion partner.[13] If you are consistently facing insolubility with the this compound system, it may be beneficial to clone your gene of interest into a vector with a different solubility tag, such as MBP or SUMO, which are known for their strong solubilizing effects.[13][14][15] However, it's important to note that no single tag works for all proteins, and some empirical testing is often necessary.[12][16]
Troubleshooting Guides
Problem: Low Yield of Soluble Protein During Initial Expression
Symptoms:
-
A faint or no band corresponding to the this compound fusion protein is visible in the soluble fraction on an SDS-PAGE gel.
-
A strong band is present in the insoluble pellet fraction.
Possible Causes & Solutions:
-
High Expression Rate: Rapid protein synthesis can lead to misfolding and aggregation.[4]
-
Inducer Toxicity or Over-induction: High concentrations of inducers like IPTG can be stressful for the cells, impacting protein folding.
-
Solution: Perform a titration of the inducer concentration to find the minimum level required for sufficient expression.
-
-
Suboptimal Host Strain: The chosen E. coli strain may lack the necessary chaperones or have a cellular environment that is not conducive to the folding of your specific protein.
-
Solution: Test expression in different host strains, such as those engineered to co-express chaperones or those with a more oxidizing cytoplasm to promote disulfide bond formation.[15]
-
Experimental Workflow for Optimizing Soluble Expression
Caption: Workflow for optimizing soluble protein expression.
Problem: Protein Precipitates After Solubilization and During Refolding
Symptoms:
-
The protein solution becomes cloudy or forms a visible precipitate upon removal of the denaturant.
-
Low protein recovery after dialysis or dilution refolding.
Possible Causes & Solutions:
-
Incorrect Refolding Buffer Conditions: The pH, ionic strength, or additives in the refolding buffer are not optimal for your protein's stability.
-
Solution: Screen a variety of refolding buffers with different pH values and salt concentrations. The pH should ideally be at least one unit away from the protein's isoelectric point (pI) to prevent precipitation.[17]
-
-
Aggregation of Folding Intermediates: Partially folded protein intermediates can expose hydrophobic patches, leading to aggregation.[6]
-
Rapid Denaturant Removal: Removing the denaturant too quickly can shock the protein into an aggregated state.
-
Solution: Employ a gradual denaturant removal method, such as stepwise dialysis against buffers with decreasing concentrations of urea or guanidine hydrochloride (GuHCl).[2] On-column refolding is another effective technique where the denaturant is removed via a linear gradient while the protein is bound to a chromatography resin.[21][22]
-
Decision Tree for Choosing a Refolding Strategy
Caption: Decision tree for selecting a protein refolding method.
Data Presentation: Comparison of Refolding Additives
The choice of additives in the refolding buffer can significantly impact the recovery of active protein. The following table summarizes the effects of commonly used additives.
| Additive | Typical Concentration | Mechanism of Action | Reported Effect on Refolding Yield |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation by interacting with folding intermediates.[20] | Can significantly increase the yield of bioactive protein.[19] |
| Glycerol | 5% - 20% (v/v) | Stabilizes protein structure by increasing solvent viscosity and promoting hydrophobic interactions.[18] | Often used in combination with other additives to enhance stability. |
| Sugars (Sorbitol, Sucrose) | 0.1 - 1.0 M | Act as protein stabilizers (osmolytes) and can improve refolding yields.[18] | Glucose, sorbitol, and imidazole showed positive effects on reteplase refolding.[18] |
| Non-ionic Detergents (e.g., Triton X-100) | 0.05% - 1% (v/v) | Can prevent aggregation by shielding hydrophobic surfaces.[2][18] | Use with caution, as they can sometimes interfere with protein activity and be difficult to remove. |
| Redox System (GSH/GSSG) | 1-5 mM (reduced/oxidized) | Facilitates correct disulfide bond formation for cysteine-containing proteins.[7][22] | Essential for refolding many secreted and extracellular proteins. |
Key Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
-
Resuspend the cell pellet from your culture in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl).
-
Disrupt the cells using sonication or a high-pressure homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Remove the supernatant containing the soluble proteins.
-
Wash the pellet by resuspending it in an isolation buffer containing a mild detergent (e.g., 2 M urea, 2% Triton X-100, in lysis buffer).
-
Sonicate briefly to break up clumps.
-
Centrifuge again at high speed for 15 minutes at 4°C.
-
Repeat the wash step (steps 5-7) at least twice to remove contaminating cellular debris and membrane proteins.
Protocol 2: Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in a solubilization buffer. A common starting point is 6 M Guanidine-HCl or 8 M Urea in 20 mM Tris-HCl, 0.5 M NaCl, pH 8.0.[2]
-
If the protein contains cysteines, add a reducing agent like 10 mM Dithiothreitol (DTT) or β-mercaptoethanol to the buffer to reduce any incorrect disulfide bonds.
-
Stir the suspension gently for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed (e.g., >15,000 x g) for 20 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the denatured and solubilized this compound fusion protein. Filter through a 0.45 µm filter before purification.
Protocol 3: On-Column Refolding (for His-tagged proteins)
This method combines purification and refolding into a single chromatographic step.[21]
-
Equilibrate Column: Equilibrate an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) with binding buffer containing 6 M Guanidine-HCl or 8 M Urea.
-
Load Protein: Load the filtered, solubilized protein from Protocol 2 onto the column. The denatured protein will bind to the resin via its His-tag.
-
Wash: Wash the column with several column volumes of the binding buffer to remove any unbound contaminants.
-
Refolding Gradient: Initiate a linear gradient from the binding buffer (containing denaturant) to a refolding buffer (identical buffer without denaturant) over 10-20 column volumes.[22] This gradual removal of the denaturant allows the protein to refold while immobilized on the column, which minimizes aggregation.[21]
-
Elute: After the gradient is complete, wash the column with refolding buffer. Elute the now refolded protein using the refolding buffer supplemented with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze: Collect fractions and analyze for protein content and purity by SDS-PAGE. Pool the fractions containing the purified, refolded this compound fusion protein.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. biossusa.com [biossusa.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biotechrep.ir [biotechrep.ir]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. neb.com [neb.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. researchgate.net [researchgate.net]
- 16. bbrc.in [bbrc.in]
- 17. ovid.com [ovid.com]
- 18. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jabonline.in [jabonline.in]
- 21. bio-rad.com [bio-rad.com]
- 22. researchgate.net [researchgate.net]
TAG-2 Pull-Down Assay Technical Support Center
Welcome to the technical support center for the TAG-2 Pull-Down Assay system. This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding, a common issue encountered during pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in my this compound pull-down assay?
High background or non-specific binding in a pull-down assay can originate from several sources, leading to the co-purification of unwanted proteins. This complicates the identification of true interaction partners.[1][2] The primary causes include:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity beads, the this compound antibody, or the bait protein itself through weak electrostatic or hydrophobic forces.[2]
-
Insufficient Washing: Wash steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.[1]
-
Inappropriate Buffer Composition: The composition of your lysis, binding, and wash buffers is critical. Suboptimal concentrations of salt or detergents can fail to disrupt non-specific interactions.[3][4]
-
High Bait Protein Concentration: Using an excessive amount of bait protein can lead to aggregation and increased non-specific binding.
-
Contaminants in Cell Lysate: Insoluble protein aggregates and other cellular components can be carried over if the lysate is not properly clarified.[2]
-
Properties of the Affinity Resin: The type of beads (e.g., agarose, magnetic) can influence the level of non-specific binding. Agarose beads, being porous, may have higher non-specific binding compared to solid magnetic beads.[5]
Figure 1. Common causes leading to high non-specific binding.
Q2: How can I optimize my lysis and wash buffers to reduce non-specific binding?
Optimizing your buffer conditions is one of the most effective ways to minimize background. The goal is to find a balance that disrupts weak, non-specific interactions while preserving the specific interaction of interest.[4]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your wash buffer can disrupt ionic interactions. Start with a physiological concentration (150 mM) and increase it stepwise up to 500 mM or even 1 M if necessary.[3][4]
-
Detergents: Non-ionic detergents are effective at disrupting non-specific hydrophobic interactions.[3][6] It's important to use them at concentrations that do not disrupt your specific protein-protein interaction.
-
Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk to your binding buffer can help saturate non-specific binding sites on the beads.[7][8]
-
pH: The pH of your buffers can influence protein interactions. While most buffers are used at a physiological pH of 7.4, slight adjustments can sometimes improve specificity.[3]
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Working Concentration | Purpose |
|---|---|---|
| Salt (NaCl) | 150 mM - 1 M | Disrupts non-specific ionic interactions.[3][4] |
| Non-ionic Detergents | ||
| Triton X-100 | 0.1% - 1.0% | Reduces non-specific hydrophobic binding.[3] |
| NP-40 | 0.1% - 1.0% | Similar to Triton X-100, less harsh.[3] |
| Tween-20 | 0.05% - 0.2% | A mild detergent often used in wash steps.[9] |
| Blocking Agent (BSA) | 0.1% - 1% | Blocks non-specific binding sites on beads.[7] |
| Reducing Agents |
| DTT or β-mercaptoethanol | 1 - 2 mM | Can help disrupt non-specific disulfide bridges.[3][10] |
Q3: What is lysate pre-clearing, and how do I perform it?
Pre-clearing is a critical step to reduce background by removing proteins from your lysate that non-specifically bind to the affinity beads.[3][5][6][11] This is done by incubating the lysate with beads before adding your specific this compound antibody. These beads are then discarded, and the resulting "pre-cleared" lysate is used for the actual pull-down.
Experimental Protocol: Lysate Pre-Clearing
-
Prepare Beads: For each 1 mL of cell lysate, add 20-50 µL of a 50% slurry of your affinity beads (e.g., Protein A/G) to a microcentrifuge tube.
-
Wash Beads: Wash the beads twice with 500 µL of ice-cold lysis buffer. Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C between washes and carefully aspirate the supernatant.[12]
-
Incubate with Lysate: Add 1 mL of your clarified cell lysate to the washed beads.
-
Binding: Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[11][12]
-
Pellet Beads: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the beads and the non-specifically bound proteins.[12]
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Be careful not to disturb the pellet. This lysate is now ready for your this compound pull-down experiment.
Figure 2. Workflow highlighting the optional pre-clearing step.
Q4: My negative control (beads only) shows a high background. What does this mean and how can I fix it?
A high background in a beads-only negative control indicates that proteins from your lysate are binding directly to the affinity resin itself, rather than to the antibody or bait protein.[11][13] This is a common source of non-specific binding.
Troubleshooting Steps:
-
Perform Pre-clearing: This is the most direct solution. As described in Q3, pre-incubating your lysate with beads will remove these resin-binding proteins.[11]
-
Block the Beads: Before adding them to your lysate, incubate the beads with a blocking buffer containing 1% BSA or non-fat dry milk in PBS for 1 hour at 4°C.[7] This will occupy non-specific binding sites on the bead surface.
-
Increase Wash Stringency: Use wash buffers with higher salt and/or detergent concentrations (see Table 1) to strip away these non-specifically bound proteins.
-
Switch Bead Type: If the problem persists, consider changing the type of beads. Magnetic beads are solid and non-porous, which can sometimes result in lower non-specific binding compared to porous agarose beads.[5][14]
Table 2: Comparison of Common Affinity Beads
| Bead Type | Material | Porosity | Typical Size | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Agarose | Cross-linked agarose | Porous | 45-165 µm | High binding capacity | Higher non-specific binding, requires centrifugation.[14] |
| Magnetic | Superparamagnetic iron oxide core, polymer coated | Non-porous | 1-4 µm | Low non-specific binding, fast processing with magnets.[14] | Lower binding capacity, can be more expensive. |
Figure 3. Troubleshooting logic for high background in negative controls.
References
- 1. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Dealing with high background in IP | Abcam [abcam.com]
- 8. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 13. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Protein Tag Placement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical decision of N-terminal versus C-terminal placement of protein tags.
Troubleshooting Guides
This section addresses common issues encountered during protein tagging experiments.
Issue: Low or No Expression of the Tagged Protein
| Possible Cause | Troubleshooting Steps |
| Tag interferes with transcription or translation. | An N-terminal tag may interfere with translational initiation signals. Consider switching to a C-terminal tag. |
| mRNA instability. | The addition of a tag can sometimes destabilize the mRNA transcript. Analyze mRNA levels via RT-qPCR to investigate. |
| Protein toxicity to the expression host. | The tagged protein may be toxic to the cells, leading to poor growth and low expression. Try a different expression host or lower the induction temperature and concentration of the inducing agent. |
| Codon usage. | The codon usage of the tag might not be optimal for the expression host. Consider codon-optimizing the tag sequence. |
Issue: Incorrect Subcellular Localization
| Possible Cause | Troubleshooting Steps |
| N-terminal tag masks a signal peptide. | Many proteins have N-terminal signal peptides that direct them to specific organelles. An N-terminal tag can block these signals.[1] Relocate the tag to the C-terminus. |
| C-terminal tag disrupts a localization signal. | Some proteins possess C-terminal localization or retention signals (e.g., ER retention signal).[1] In such cases, an N-terminal tag may be preferable. |
| Tag induces misfolding and aggregation. | The tag might cause the protein to misfold, leading to aggregation and incorrect localization. Perform a solubility test and consider using a smaller or more soluble tag. |
Issue: Reduced or No Protein Activity
| Possible Cause | Troubleshooting Steps |
| Tag sterically hinders the active site. | If the tag is placed near the active site or a substrate-binding domain, it can interfere with the protein's function. If the active site is near the N-terminus, move the tag to the C-terminus, and vice versa. |
| Tag disrupts protein folding or conformation. | The tag may prevent the protein from achieving its correct three-dimensional structure, which is essential for its activity. Try a different tag or add a flexible linker between the protein and the tag. |
| Tag interferes with protein-protein interactions. | The tag might block an interface required for interaction with other proteins. If the interaction domain is known, place the tag at the opposite terminus. |
Issue: Poor Solubility and Protein Aggregation
| Possible Cause | Troubleshooting Steps |
| The tagged protein is inherently insoluble. | Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.[2] |
| Tag placement promotes aggregation. | The location of the tag can influence the overall solubility of the fusion protein. It is recommended to test both N- and C-terminal fusions to determine the optimal placement for solubility. |
| Incorrect buffer conditions. | The pH and ionic strength of the lysis and purification buffers can affect protein solubility. Perform a buffer screen to identify optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: Is it better to place a tag at the N-terminus or the C-terminus?
There is no universal rule, and the optimal tag placement is protein-dependent.[3] However, a common strategy is to start with a C-terminal tag to avoid interfering with N-terminal signal peptides, which are more common.[1] If you have no information about your protein's structure or function, it is highly recommended to create and test both N- and C-terminal fusion constructs.[3]
Q2: How can I predict which terminus is better for tagging?
While experimental validation is crucial, you can make an informed decision by:
-
Analyzing the protein sequence: Look for known signal peptides, transmembrane domains, or functional domains at the N- or C-terminus. Online prediction tools can assist in identifying such features.
-
Reviewing the literature: Check if your protein or homologous proteins have been successfully tagged by other researchers.
-
Predicting the protein structure: If a crystal structure is not available, use protein structure prediction tools to visualize the N- and C-termini and assess their accessibility and proximity to functional sites.
Q3: Can the size of the tag influence the choice of placement?
Yes, larger tags like GFP (~27 kDa) or MBP (~42 kDa) are more likely to interfere with protein folding and function compared to smaller tags like His-tag (6-10 amino acids) or FLAG-tag (8 amino acids).[4] For larger tags, it is even more critical to test both N- and C-terminal fusions.
Q4: What is a linker and should I use one?
A linker is a short, flexible peptide sequence (often rich in glycine and serine) that is inserted between the protein of interest and the tag. A linker can provide spatial separation between the protein and the tag, reducing the risk of steric hindrance and improper folding.[5] It is generally good practice to include a linker, especially for larger tags.
Q5: My tagged protein is functional, but the tag is not accessible for purification or detection. What should I do?
This suggests that the tag might be buried within the folded protein. You can try:
-
Adding a longer, more flexible linker.
-
Performing purification under denaturing conditions to expose the tag, followed by refolding of the protein.[6]
-
Switching the tag to the other terminus , as it might be more exposed in that location.
Data Presentation
Table 1: Impact of Tag Placement on Protein Subcellular Localization
| Protein | N-terminal GFP Fusion | C-terminal GFP Fusion | Reference |
| 16 mammalian proteins | Less than 50% localized correctly. Half of the incorrectly localized proteins showed no expression. | All 16 proteins localized correctly as predicted. | --INVALID-LINK-- |
Table 2: Effect of His-Tag Position on the Function of Human Serum Transferrin
| Construct | Iron Release Rate (pH 7.4) | Iron Release Rate (pH 5.6) | Receptor Binding | Reference |
| N-terminal His-tag | No significant effect | No significant effect | No significant effect | --INVALID-LINK-- |
| C-terminal His-tag | 2-4 fold reduction | 2-4 fold reduction | No significant effect | --INVALID-LINK-- |
Table 3: Illustrative Impact of Tag Placement on Enzyme Kinetic Parameters
| Tag Placement | Potential Effect on Km | Potential Effect on Vmax | Rationale |
| Tag near active site | Increase | Decrease | Steric hindrance may reduce substrate binding affinity (higher Km) and/or impair catalysis (lower Vmax). |
| Tag distal to active site | No significant change | No significant change | If the tag does not interfere with the protein's overall structure or the active site, kinetic parameters may be unaffected. |
| Tag causing misfolding | Increase | Decrease | Improper folding can disrupt the active site, leading to reduced substrate affinity and catalytic efficiency. |
Experimental Protocols
Detailed Methodology for Comparing N- and C-terminal Tag Placement
This protocol outlines a systematic approach to determine the optimal tag placement for a protein of interest.
-
Bioinformatic Analysis:
-
Analyze the protein sequence for N-terminal signal peptides, C-terminal retention signals, transmembrane domains, and known functional domains using bioinformatics tools (e.g., SignalP, TMHMM, Prosite).
-
If available, examine the 3D structure of the protein to assess the accessibility of the N- and C-termini and their proximity to active sites or interaction interfaces.
-
-
Cloning:
-
Generate two expression constructs for your protein of interest: one with the tag at the N-terminus and the other with the tag at the C-terminus.
-
If desired, include a flexible linker (e.g., (GGGGS)n) between the protein and the tag in both constructs.
-
Ensure the cloning strategy for the C-terminal tag removes the stop codon from the gene of interest.
-
Verify the sequence of both constructs by DNA sequencing.
-
-
Expression Analysis:
-
Transform the expression vectors into a suitable host (e.g., E. coli, mammalian cells).
-
Perform small-scale expression trials for both constructs.
-
Analyze total cell lysates by SDS-PAGE and Western blotting using an antibody against the tag to compare the expression levels of the N- and C-terminally tagged proteins.
-
Quantify the expression levels using densitometry.
-
-
Solubility Assessment:
-
Lyse the cells from the expression trials and separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE and Western blotting to determine the solubility of the N- and C-terminally tagged proteins.
-
-
Purification:
-
Perform small-scale affinity purification of the soluble fractions for both constructs.
-
Analyze the purified proteins by SDS-PAGE to assess purity and yield.
-
-
Functional Characterization:
-
Enzyme Activity Assay: If your protein is an enzyme, perform activity assays with the purified N- and C-terminally tagged proteins and compare their specific activities. If significant differences are observed, consider determining the kinetic parameters (Km and Vmax).
-
Protein Interaction Analysis: If your protein is known to interact with other proteins, perform co-immunoprecipitation or pull-down assays to assess whether the tag placement affects these interactions.
-
Subcellular Localization: If using a fluorescent tag (e.g., GFP), perform fluorescence microscopy to determine the subcellular localization of the N- and C-terminally tagged proteins.
-
-
Data Analysis and Selection:
-
Compare the results from steps 3-6 for both constructs.
-
Select the construct that provides the best combination of expression level, solubility, purity, and functional activity.
-
Mandatory Visualization
Caption: Workflow for selecting the optimal protein tag placement.
Caption: Decision logic for choosing N- vs. C-terminal tag placement.
References
- 1. Is there a difference between tagging GFP at the N-terminus and at the C-terminus of a gene? | AAT Bioquest [aatbio.com]
- 2. Protein Tagging: How to Choose a Tag for Your Protein [worldwide.promega.com]
- 3. cusabio.com [cusabio.com]
- 4. reddit.com [reddit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Technical Support Center: Optimizing Buffer Conditions for TAG-2 Purification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for the purification of TAG-2 fusion proteins. As this compound represents a generic affinity tag, the principles and protocols outlined here are based on established best practices in affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a buffer for this compound purification?
A1: The ideal buffer for this compound purification should maintain the stability and solubility of your target protein while ensuring efficient binding to the affinity resin. The most critical components to consider are the pH, the buffering system, salt concentration, and the presence of reducing agents and other stabilizing additives.[1]
Q2: How do I determine the optimal pH for my purification buffer?
A2: A good starting point for the pH is 7.4 to mimic physiological conditions.[1] However, the optimal pH depends on the isoelectric point (pI) of your target protein. To enhance binding, it is generally recommended to use a buffer with a pH that is at least one unit away from the protein's pI.[] For instance, to make a protein positively charged, the buffer pH should be lower than its pI, and to make it negatively charged, the pH should be higher.[1]
Q3: What is the role of salt (e.g., NaCl) in the purification buffer?
A3: Salt is crucial for maintaining protein solubility and mimicking physiological ionic strength.[1] A common starting concentration is 150 mM NaCl. For affinity chromatography, higher salt concentrations (up to 500 mM NaCl) can be beneficial in preventing non-specific interactions between proteins and the column resin, thereby reducing the co-purification of contaminants.[1]
Q4: When should I include reducing agents in my buffers?
A4: If your target protein contains cysteine residues, it is susceptible to oxidation, which can lead to aggregation.[1] To prevent this, you should include a reducing agent like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME) in your buffers.[1][3] TCEP is generally the most stable, while DTT is a common and effective choice for use during the purification process.[1]
Q5: Can I add detergents or other stabilizing agents to my buffers?
A5: Yes, additives can be very helpful. Glycerol or polyethylene glycol (PEG) can increase viscosity and help prevent protein aggregation.[1] Non-ionic detergents, such as Tween 20 or Triton X-100, can be used to disrupt non-specific hydrophobic interactions and are particularly useful for membrane proteins or proteins prone to aggregation.[4] Other additives like amino acids or inert proteins (e.g., BSA) can also aid in stabilizing the target protein.[1]
Troubleshooting Guide
Low or No Yield of this compound Fusion Protein
| Possible Cause | Troubleshooting Steps |
| This compound is inaccessible | Purify under denaturing conditions (e.g., with urea or guanidine-HCl) to expose the tag.[5][6] Consider re-engineering the protein to move the tag to the other terminus or add a linker sequence between the protein and the tag.[7] |
| Suboptimal buffer composition | Verify the pH and composition of all buffers.[8] Ensure that the buffer's pH is optimal for the stability and charge of your protein.[1] Test a range of salt concentrations to minimize non-specific interactions and enhance binding.[1] |
| Elution conditions are too mild | Increase the concentration of the eluting agent. If using a competitive ligand, ensure its concentration is sufficient to displace the tagged protein. For pH-based elution, ensure the pH shift is adequate to disrupt the interaction.[5] |
| Protein has precipitated in the column | Decrease the amount of sample loaded or reduce the protein concentration by eluting with a linear gradient instead of a step elution. Consider adding detergents or adjusting the NaCl concentration to improve solubility. |
| Incorrect protein expression | Confirm the expression of the this compound fusion protein via SDS-PAGE and Western blot using an anti-TAG-2 antibody.[5] Sequence your DNA construct to ensure the tag is in the correct reading frame and that there are no premature stop codons.[5] |
Presence of Contaminants in the Eluate
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the wash volume and/or the number of wash steps to thoroughly remove unbound proteins. |
| Non-specific hydrophobic or ionic interactions | Increase the salt concentration (up to 500 mM NaCl) in the binding and wash buffers. Add a non-ionic detergent (e.g., 0.1-2% Tween 20) to the wash buffer to disrupt non-specific interactions. |
| Co-purification of chaperones or interacting proteins | Add ATP (1-5 mM) to the lysis and wash buffers to facilitate the release of chaperones. Increase the stringency of the wash buffer by adding low concentrations of the eluting agent. |
| Proteolytic degradation of the target protein | Add protease inhibitors to the lysis buffer and perform all purification steps at a low temperature (4°C).[4] |
Data Presentation: Buffer Component Optimization
The following table provides recommended starting concentrations and ranges for key buffer components. Optimization may be required for your specific this compound fusion protein.
| Buffer Component | Function | Starting Concentration | Optimization Range | Reference |
| Buffering Agent | Maintain stable pH | 50 mM | 20-100 mM | [1][] |
| pH | Protein stability and charge | 7.4 | 6.0 - 8.5 (protein dependent) | [1][9] |
| NaCl | Ionic strength, reduce non-specific binding | 150 mM | 100-500 mM | [1] |
| Reducing Agent (DTT/TCEP) | Prevent oxidation and aggregation | 5 mM | 1-10 mM | [1] |
| Glycerol | Stabilizer, prevent aggregation | 10% (v/v) | 5-20% (v/v) | [4] |
| Non-ionic Detergent | Reduce non-specific hydrophobic interactions | 0.1% (v/v) | 0.05-2% (v/v) | |
| Eluting Agent | Displace bound protein | Protein/Tag dependent | Gradient or step elution |
Experimental Protocols
Protocol 1: General this compound Affinity Purification Workflow
This protocol outlines the fundamental steps for purifying a this compound fusion protein.
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole-equivalent for this compound, 1 mM DTT, and protease inhibitors).
-
Lyse cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Column Equilibration:
-
Equilibrate the this compound affinity chromatography column with 5-10 column volumes (CVs) of Binding Buffer (same as Lysis Buffer, without protease inhibitors).
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a low flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole-equivalent for this compound, 1 mM DTT) to remove unbound and non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound fusion protein with 5-10 CVs of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole-equivalent for this compound, 1 mM DTT). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.
-
Protocol 2: Buffer Optimization Screening
This protocol describes a method for systematically testing different buffer conditions to improve purification outcomes.
-
Prepare a Series of Buffers:
-
Create a matrix of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).
-
For each condition, prepare small-scale binding, wash, and elution buffers.
-
-
Small-Scale Batch Purification:
-
Aliquot a small amount of clarified lysate into microcentrifuge tubes.
-
Add a small, equal volume of equilibrated this compound affinity resin to each tube.
-
Add the different binding buffers to the respective tubes and incubate with gentle mixing.
-
-
Washing and Elution:
-
Pellet the resin by centrifugation and remove the supernatant (flow-through).
-
Wash the resin with the corresponding wash buffers.
-
Elute the bound protein with the corresponding elution buffers.
-
-
Analysis:
-
Analyze all fractions (flow-through, wash, and eluate) for each condition by SDS-PAGE.
-
Compare the yield and purity of the target protein across the different buffer conditions to identify the optimal combination.
-
Visualizations
Caption: A general experimental workflow for this compound protein purification.
Caption: Troubleshooting flowchart for low yield in this compound purification.
Caption: Relationship between buffer components and purification outcomes.
References
- 1. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. goldbio.com [goldbio.com]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of TAG-2 and GFP Tags for Protein Localization Studies
In the dynamic field of cellular biology, the precise visualization of protein localization is paramount to understanding their function. Fluorescent protein tags have emerged as indispensable tools for these studies, enabling real-time tracking of proteins within living cells. Among the myriad of available tags, Green Fluorescent Protein (GFP) and its variants have long been the gold standard. However, newer generation tags, such as TAG-2 (TagGFP2), offer enhanced properties that may be advantageous for specific applications. This guide provides an objective comparison of this compound and the widely used Enhanced Green Fluorescent Protein (EGFP), a common GFP variant, to aid researchers in selecting the optimal tag for their localization experiments.
Quantitative Comparison of Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key photophysical and biochemical properties of TagGFP2 and EGFP. These parameters are critical in determining the suitability of a fluorescent tag for various imaging applications.
| Property | TagGFP2 | EGFP | Reference |
| Excitation Maximum (nm) | 483 | 488 | [1][2] |
| Emission Maximum (nm) | 506 | 507 | [1][2] |
| Quantum Yield | 0.60 | ~0.60 | [1] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 56,500 | ~56,000 | [3] |
| Brightness (% of EGFP) | 105 | 100 | [3] |
| Photostability | High | Moderate | [3] |
| Maturation Time at 37°C (t₀.₅) | ~11 min | ~2 hours | [3] |
| Monomeric State | Yes | Yes (with A206K mutation) | [3][4] |
| pH Stability (pKa) | 5.0 | ~5.5-6.0 | [3] |
| Molecular Weight (kDa) | ~27 | ~27 | [3][5] |
Key Insights from the Data:
-
Brightness: TagGFP2 exhibits a slightly higher brightness compared to EGFP, which can be advantageous for detecting proteins with low expression levels.[3]
-
Photostability: TagGFP2 is reported to have high photostability, making it more suitable for long-term imaging experiments where photobleaching can be a significant issue.[3]
-
Maturation Time: One of the most significant advantages of TagGFP2 is its rapid maturation time, allowing for earlier visualization of the tagged protein after transfection.[3]
-
pH Stability: TagGFP2 is more stable in acidic environments compared to EGFP, which is a crucial consideration for studies involving localization to acidic organelles like lysosomes.[3]
Experimental Protocols
The following are detailed methodologies for key experiments in protein localization studies using fluorescent tags. These protocols are adaptable for both TagGFP2 and EGFP.
Plasmid Construction and Transient Transfection of Mammalian Cells
This protocol outlines the steps for cloning the gene of interest into a mammalian expression vector containing the fluorescent tag and subsequently introducing it into mammalian cells.
a. Plasmid Construction:
-
Obtain a mammalian expression vector containing the coding sequence for either TagGFP2 or EGFP. These vectors typically include a strong constitutive promoter (e.g., CMV) for high-level expression in a wide range of mammalian cells.[6][7]
-
Design primers to amplify the coding sequence of your protein of interest. The primers should include appropriate restriction sites that are compatible with the multiple cloning site (MCS) of the fluorescent protein vector. Ensure that the protein of interest is cloned in-frame with the fluorescent tag.
-
Perform PCR to amplify the gene of interest.
-
Digest both the PCR product and the fluorescent protein vector with the chosen restriction enzymes.
-
Ligate the digested gene of interest into the digested vector.
-
Transform the ligation product into competent E. coli for plasmid amplification.
-
Select positive clones and verify the correct insertion and frame by Sanger sequencing.
b. Transient Transfection:
-
Cell Seeding: The day before transfection, seed healthy, actively dividing mammalian cells (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 2 µg of the plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 3000, PEI) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[8]
-
-
Transfection:
-
Gently add the transfection complex dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.
-
Allow the cells to express the fusion protein for 24-48 hours before proceeding with imaging.
-
Live-Cell Imaging using Fluorescence Microscopy
This protocol describes the general procedure for visualizing the subcellular localization of the fluorescently tagged protein in living cells.
-
Preparation of Imaging Dish: Twenty-four hours before imaging, seed the transfected cells onto a glass-bottom imaging dish or a chambered coverglass.
-
Imaging Medium: Thirty minutes to one hour before imaging, replace the growth medium with a CO₂-independent imaging medium (e.g., Hibernate-E, or DMEM without phenol red supplemented with HEPES) to maintain cell health on the microscope stage.
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a high-resolution camera and appropriate filter sets for green fluorescent proteins (e.g., a filter set with an excitation filter around 470/40 nm and an emission filter around 525/50 nm).
-
If available, use a confocal microscope for higher resolution imaging and optical sectioning to eliminate out-of-focus light.
-
Ensure the microscope is equipped with an environmental chamber to maintain the temperature at 37°C and, if necessary, 5% CO₂.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, while still obtaining a good signal-to-noise ratio.[9]
-
Acquire images of the cells, capturing the localization pattern of the fluorescently tagged protein. For dynamic processes, acquire time-lapse series.
-
Mandatory Visualizations
Experimental Workflow for Protein Localization Studies
References
- 1. evrogen.com [evrogen.com]
- 2. synthesisgene.com [synthesisgene.com]
- 3. Evrogen TagGFP2: Detailed description [evrogen.com]
- 4. addgene.org [addgene.org]
- 5. peakproteins.com [peakproteins.com]
- 6. Evrogen pTagGFP2-N (CAT.# FP192) [evrogen.com]
- 7. media.addgene.org [media.addgene.org]
- 8. addgene.org [addgene.org]
- 9. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Strep-tag® II-tagged Protein Interactions
This guide provides a comprehensive comparison of methodologies for validating protein-protein interactions (PPIs) involving proteins tagged with the Strep-tag® II system. We will explore the performance of Strep-tag® II-based affinity purification coupled with mass spectrometry (AP-MS) and compare it with other widely used techniques for PPI validation, including Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET). This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific research needs.
Introduction to Strep-tag® II
The Strep-tag® II is a short peptide tag (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) that exhibits a high binding affinity to engineered streptavidin, known as Strep-Tactin®. This interaction is highly specific and can be competitively eluted under gentle, physiological conditions using desthiobiotin. These properties make the Strep-tag® II system an excellent choice for the purification of protein complexes and the subsequent identification of interaction partners.
Comparison of Key Protein-Protein Interaction Validation Methods
The selection of a suitable PPI validation method depends on various factors, including the nature of the interacting proteins, the desired throughput, and the type of data required (qualitative vs. quantitative). The following table summarizes the key characteristics of four common methods.
| Feature | Strep-tag® II Pull-down/AP-MS | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Affinity purification of a tagged "bait" protein to co-purify "prey" interacting partners. | In vivo transcriptional activation of a reporter gene by the interaction of a DNA-binding domain-fused "bait" and an activation domain-fused "prey". | In vitro measurement of changes in the refractive index at a sensor chip surface upon binding of an analyte ("prey") to an immobilized ligand ("bait"). | In vivo detection of resonance energy transfer between a donor luciferase and an acceptor fluorescent protein fused to the proteins of interest. |
| Interaction Environment | Near-physiological (in vitro or from cell lysate) | In vivo (yeast nucleus) | In vitro (purified components) | In vivo (cellular context) |
| Data Output | Identification of interaction partners (qualitative); semi-quantitative information on abundance. | Binary interaction map (qualitative). | Binding kinetics (ka, kd), affinity (KD), and stoichiometry (quantitative). | Proximity of interacting partners (ratiometric measurement, semi-quantitative). |
| Throughput | Low to medium | High | Low to medium | Medium to high |
| Strengths | High purity of isolated complexes; gentle elution preserves weak interactions; suitable for multi-protein complexes. | High-throughput screening of large libraries; detects transient interactions. | Real-time, label-free detection; provides detailed kinetic data. | Monitors interactions in living cells in real-time; can study interaction dynamics. |
| Limitations | May miss transient interactions; potential for non-specific binding; requires tag accessibility. | High rate of false positives and false negatives; interactions are detected in a non-native host and cellular compartment. | Requires purified proteins and specialized equipment; immobilization can affect protein conformation. | Distance-dependent (typically <10 nm); requires genetic fusion of reporters which can affect protein function. |
Experimental Protocols and Workflows
Strep-tag® II-based Affinity Purification followed by Mass Spectrometry (AP-MS)
This method is a cornerstone for identifying protein interaction partners in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the Strep-tag® II-fused "bait" protein are harvested and lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with Strep-Tactin®-coated beads. The Strep-tag® II-bait protein, along with its interacting "prey" proteins, binds to the beads.
-
Washing: The beads are washed extensively with a physiological buffer to remove non-specific binders.
-
Elution: The bound protein complexes are eluted from the beads by adding a buffer containing desthiobiotin.
-
Sample Preparation for MS: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a powerful genetic method for detecting binary protein-protein interactions in vivo.
Methodology:
-
Vector Construction: The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" protein (or a library of potential partners) is fused to the activation domain (AD).
-
Yeast Transformation: The two hybrid plasmids are co-transformed into a suitable yeast reporter strain.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor activity. This drives the expression of reporter genes, allowing for cell growth on selective media.
-
Validation: Positive interactions are typically re-tested and the prey plasmids are sequenced to identify the interacting protein.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique for the real-time, label-free analysis of biomolecular interactions.
Methodology:
-
Ligand Immobilization: The "ligand" (e.g., the Strep-tag® II-tagged protein) is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the "analyte" (the potential interaction partner) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The binding and dissociation phases are monitored over time to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Bioluminescence Resonance Energy Transfer (BRET)
BRET is an in vivo method that measures protein proximity based on the transfer of energy from a bioluminescent donor to a fluorescent acceptor.
Methodology:
-
Fusion Protein Construction: The proteins of interest are genetically fused to a Renilla luciferase (RLuc) donor and a fluorescent protein acceptor (e.g., YFP).
-
Cellular Co-expression: The fusion constructs are co-expressed in mammalian cells.
-
Substrate Addition: A membrane-permeable substrate for RLuc (e.g., coelenterazine) is added to the live cells.
-
Light Emission Measurement: If the proteins interact, bringing the donor and acceptor within ~10 nm, energy is transferred from the excited RLuc to the YFP, resulting in light emission at the acceptor's characteristic wavelength. The BRET ratio (acceptor emission / donor emission) is calculated.
Navigating Specificity: A Comparative Guide to Anti-Strep-tag II Antibody Cross-Reactivity
For researchers in the fields of molecular biology, protein biochemistry, and drug development, the specific and reliable detection of tagged recombinant proteins is paramount. The Strep-tag II system, a popular choice for protein purification and detection, relies on the high-affinity interaction between the Strep-tag II peptide (WSHPQFEK) and engineered streptavidin proteins or specific antibodies. However, the utility of any antibody is ultimately determined by its specificity. This guide provides a comparative overview of the cross-reactivity of commercially available anti-Strep-tag II antibodies, offers a comparison with the alternative FLAG-tag system, and details experimental protocols for in-house validation.
Comparison of Commercial Anti-Strep-tag II Antibodies
| Antibody Product | Manufacturer | Clonality | Host Species | Validated Applications | Reported Specificity/Cross-Reactivity |
| Strep•Tag® II Monoclonal Antibody | Sigma-Aldrich (Novagen) | Monoclonal | Mouse | Western Blot, Dot Blot, Immunoprecipitation | Displays negligible cross-reactivity with bacterial, mammalian, and insect lysates.[1] |
| Anti-Strep-tag II antibody (ab76949) | Abcam | Polyclonal | Rabbit | Western Blot | Validated for high sensitivity and specificity; cited in over 57 peer-reviewed journals. |
| MonoRab™ Anti-Strep Tag II Antibody | GenScript | Monoclonal | Rabbit | ELISA, Flow Cytometry, Western Blot | Recognizes C-terminal, N-terminal, and internal Strep-tag II fusion proteins.[2] |
| Anti-Strep-tag II antibody [EPR28119-43] (ab307676) | Abcam | Monoclonal | Rabbit | WB, Flow Cytometry, IP, IHC-P, ICC/IF, ELISA | Validated for various applications with specific imaging data available. |
| Strep Tag II Monoclonal Antibody (1810CT579.47.56.10) | Thermo Fisher Scientific | Monoclonal | Mouse | Western Blot | Specific for the Strep-tag II peptide.[3] |
Alternative Epitope Tag System: A Comparison with FLAG-tag
The FLAG-tag (DYKDDDDK) is another widely used epitope tag. A comparison between the Strep-tag II and FLAG-tag systems can help researchers choose the most appropriate system for their needs.
| Feature | Strep-tag II System | FLAG-tag System |
| Peptide Sequence | WSHPQFEK | DYKDDDDK |
| Antibody Specificity | Generally reported as high, with monoclonal antibodies showing negligible cross-reactivity in various lysates.[1] | High specificity is common, but some cross-reactivity has been documented. |
| Known Cross-Reactivity Issues | Specific, quantitative data on cross-reactivity is limited in publicly available resources. | The widely used anti-FLAG M2 monoclonal antibody has been shown to cross-react with a 95kDa protein in certain laboratory strains of Saccharomyces cerevisiae.[4][5] This cross-reactivity is observed in immunoblots but may not affect immunoprecipitation.[4][5] |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an antibody in your experimental setup, it is crucial to perform validation experiments. Below are detailed protocols for Western Blotting and ELISA, two common methods for assessing antibody cross-reactivity.
Western Blot Protocol for Specificity Testing
-
Sample Preparation: Prepare lysates from your expression system (e.g., E. coli, mammalian cells) both with and without the Strep-tag II-tagged protein of interest.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Strep-tag II antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should only detect a band at the expected molecular weight of the tagged protein in the positive control lane and show no bands in the negative control lane.
ELISA Protocol for Cross-Reactivity Assessment
-
Antigen Coating: Coat the wells of a 96-well microplate with the Strep-tag II peptide, the tagged protein of interest, and a panel of potentially cross-reactive proteins (e.g., proteins with similar structural motifs or from the host organism's proteome). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the anti-Strep-tag II antibody at various dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. High absorbance in the wells with the Strep-tag II peptide/protein and low to no absorbance in the wells with other proteins indicates high specificity.
Workflow for Antibody Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody.
Workflow for assessing antibody cross-reactivity.
References
A Comparative Guide to Confirming Fusion Protein Expression and Integrity
For researchers and professionals in drug development, verifying the expression and structural integrity of a recombinant fusion protein is a critical step to ensure its functionality and reliability in downstream applications. This guide provides an objective comparison of common methods used for this purpose, complete with experimental data summaries and detailed protocols.
A note on "TAG-2": This guide uses "this compound" as a placeholder for a generic fusion tag. The principles and methods described are applicable to a wide range of commonly used protein tags, and this guide will draw comparisons between popular examples such as His-tag, GST-tag, and FLAG-tag.
Comparing Common Affinity Tags
The choice of fusion tag can significantly influence the expression, solubility, purification, and detection of a recombinant protein. Each tag has distinct characteristics that make it suitable for different applications.[1][2][3][4]
| Feature | His-Tag (e.g., 6xHis) | GST-Tag (Glutathione-S-Transferase) | FLAG-Tag (e.g., DYKDDDDK) |
| Size | Small (~0.8 kDa) | Large (~26 kDa) | Very Small (~1 kDa) |
| Typical Location | N- or C-terminus | N-terminus (can also be C-terminus) | N- or C-terminus, or internal |
| Purification Resin | Immobilized Metal Affinity Chromatography (IMAC) - Ni-NTA or Co-Talon | Glutathione Agarose | Anti-FLAG Antibody Agarose |
| Purity & Yield | Good yield, moderate purity from bacterial lysates.[1][5] | Good yield, often enhances solubility.[3] | High purity, but often lower capacity and higher cost.[3][5] |
| Antibody Availability | Widely available | Widely available | Widely available |
| Potential for Interference | Low, due to small size. | High, due to large size; may need to be cleaved post-purification.[2] | Low, due to small size and hydrophilic nature.[2] |
| Elution Conditions | Imidazole or low pH | Reduced glutathione | Low pH or FLAG peptide competition |
Methodologies for Confirming Expression and Integrity
A multi-faceted approach is essential for robustly confirming both the expression (presence and quantity) and integrity (correct size, sequence, and structure) of your fusion protein.
Workflow for Fusion Protein Analysis
The following diagram illustrates a typical workflow for moving from a cell lysate to a confirmed, characterized fusion protein.
Caption: A general workflow for fusion protein expression and integrity confirmation.
Comparison of Analytical Methods
The table below compares common analytical techniques for characterizing fusion proteins.
| Method | Information Provided | Sensitivity | Specificity | Throughput | Primary Use Case |
| SDS-PAGE & Coomassie | Molecular weight, purity | Low (µg range) | Low | Medium | Initial check of expression and purity.[6] |
| Western Blot (WB) | Molecular weight, relative quantity | High (ng range) | High | Medium | Specific detection using anti-tag or anti-protein antibodies.[6][7] |
| ELISA | Absolute quantity | Very High (pg-ng range) | High | High | High-throughput screening and quantification of soluble protein.[8][9][10] |
| Mass Spectrometry (MS) | Precise molecular weight, amino acid sequence, PTMs, integrity | High | Very High | Low-Medium | Gold-standard for confirming protein identity and integrity.[11][12][13][14] |
| Functional Assays | Biological activity (e.g., enzyme kinetics, binding) | Varies | High | Varies | Confirmation that the fusion protein is correctly folded and active.[14][15] |
Key Experimental Protocols
Protocol 1: Western Blot for Fusion Protein Detection
This protocol outlines the key steps for detecting a fusion protein in a cell lysate.[16][17]
1. Sample Preparation:
- Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the total protein concentration of the lysate using a standard assay (e.g., BCA).
- Mix 20-30 µg of total protein with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]
2. SDS-PAGE:
- Load the denatured samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.
- Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]
4. Blocking and Antibody Incubation:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
- Incubate the membrane with a primary antibody (e.g., anti-His-tag or anti-GST-tag antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17]
- Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[17]
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
- Wash the membrane again as in step 4.
- Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[7]
Logical Flow for Western Blot Analysis
This diagram shows the decision-making and procedural flow for a typical Western Blot experiment.
Caption: A step-by-step workflow for Western Blot analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Integrity Analysis
Mass spectrometry provides definitive confirmation of a protein's identity and can detect degradation or incorrect modifications.[11][12][13] Proper sample preparation is crucial.
1. In-Gel Digestion (from a Coomassie-stained band):
- Excise the protein band of interest from an SDS-PAGE gel.
- Destain the gel piece with a solution of 50% acetonitrile (ACN) and 25 mM ammonium bicarbonate.
- Reduce the protein's disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAA).
- Dehydrate the gel piece with ACN and dry it completely.
- Rehydrate the gel piece in a solution containing a sequence-specific protease, most commonly trypsin, and incubate overnight at 37°C.[18][19]
- Extract the resulting peptides from the gel using a series of ACN and formic acid washes.
2. Sample Desalting:
- The extracted peptides must be desalted and concentrated before MS analysis, typically using a C18 ZipTip or a similar solid-phase extraction method.
3. Mass Spectrometry Analysis:
- The desalted peptides are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
- The resulting peptide masses and fragmentation patterns are matched against a database containing the theoretical sequence of the this compound fusion protein to confirm its identity.[18]
Decision Pathway for Protein Integrity Verification
This diagram outlines how to choose the right method for verifying protein integrity.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biotage.com [biotage.com]
- 4. Protein Tag Selection Guide: Detailed Insights into His, GST, Flag, MBP, and More [atagenix.com]
- 5. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. joannecpratt.com [joannecpratt.com]
- 8. Application of sandwich ELISA for detecting tag fusion proteins in high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA sandwich capture assay for recombinant fusion proteins containing glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. msvision.com [msvision.com]
- 12. Integrating Mass Spectrometry of Intact Protein Complexes into Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azooptics.com [azooptics.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. assaypro.com [assaypro.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. news-medical.net [news-medical.net]
- 19. m.youtube.com [m.youtube.com]
Unraveling the Landscape of Protein Epitope Tags: A Comparative Guide for Researchers
A comprehensive analysis of commonly used protein tags is essential for researchers to select the most appropriate tool for their experimental needs. While the specific "TAG-2 tag" did not yield dedicated case studies in a broad search of available research, this guide provides a comparative overview of widely utilized and well-documented epitope tags: FLAG, HA, and Myc. This comparison is supported by data synthesized from various scientific resources to aid researchers, scientists, and drug development professionals in making informed decisions for their protein analysis workflows.
Protein tagging is a fundamental technique in molecular biology, enabling the detection, purification, and localization of proteins of interest.[1] The choice of an epitope tag can significantly impact the outcome of an experiment, influencing protein expression, solubility, and downstream applications.[1][2] This guide delves into the characteristics and performance of three popular epitope tags, offering a side-by-side comparison to illuminate their respective strengths and limitations.
Comparative Analysis of Common Epitope Tags
To facilitate a clear comparison, the following table summarizes the key properties of FLAG, HA, and Myc tags. These tags are short, hydrophilic peptides, which generally minimizes their interference with the function of the fusion protein.[3][4]
| Feature | FLAG-tag | HA-tag | Myc-tag |
| Sequence | DYKDDDDK[5] | YPYDVPDYA[3] | EQKLISEEDL[6][7] |
| Size (Amino Acids) | 8[6] | 9[3] | 10[6][7] |
| Molecular Weight | ~1.0 kDa[5] | ~1.1 kDa | ~1.2 kDa[6][7] |
| Origin | Artificial sequence[5] | Human Influenza Hemagglutinin protein[3] | Human c-myc oncogene[7] |
| Common Applications | Western Blot, Immunoprecipitation, Immunofluorescence, Affinity Purification[3][5] | Western Blot, Immunoprecipitation, Immunofluorescence, ELISA[3] | Western Blot, Immunoprecipitation, Flow Cytometry, Protein Crystallization[6] |
| Binding | High affinity monoclonal antibodies (e.g., M1, M2)[5][8] | Specific monoclonal antibodies | Specific monoclonal antibodies (e.g., 9E10, 9B11)[9] |
| Elution Conditions | Competitive elution with FLAG peptide, low pH, or EDTA[10] | Low pH | Low pH[6] |
| Strengths | High specificity; hydrophilic nature reduces impact on protein function; includes an enterokinase cleavage site.[3][5][6] | Small size, rarely affects protein function.[6] | Well-characterized; can be used for protein crystallization.[6] |
| Limitations | Antibody binding can be position-sensitive (N-terminus for some antibodies); affinity resin can be expensive.[5][6][10] | Can be cleaved by Caspase-3 and -7, making it unsuitable for apoptosis studies.[3][6] | Antibody performance can be context-dependent; elution at low pH may affect protein functionality.[6][9] |
Experimental Workflow: Immunoprecipitation of a Tagged Protein
A common application for epitope tags is immunoprecipitation (IP), a technique used to isolate a specific protein and its binding partners from a complex mixture. The general workflow for IP using a tagged protein is illustrated below.
Experimental Protocols
Below is a representative protocol for immunoprecipitation followed by Western blotting for a protein with an epitope tag.
Objective: To isolate a specific epitope-tagged protein from cell lysate and detect it by Western blot.
Materials:
-
Cells expressing the epitope-tagged protein of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-tag monoclonal antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Glycine-HCl, pH 2.5-3.0, or 2x Laemmli sample buffer)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5) if using acidic elution
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
-
Washing and Elution:
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding elution buffer and incubating for 5-10 minutes at room temperature. Alternatively, add 2x Laemmli sample buffer and boil for 5 minutes to elute and denature the proteins for immediate SDS-PAGE.
-
If using acidic elution, neutralize the eluate with neutralization buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein using a chemiluminescent substrate and an imaging system.
-
Conclusion
The selection of an appropriate epitope tag is a critical step in experimental design. FLAG, HA, and Myc tags each present a unique set of characteristics that make them suitable for different applications. While the FLAG-tag's hydrophilic nature and specific elution conditions are advantageous for protein purification, the HA-tag's small size is beneficial when minimal protein interference is crucial.[3][6] The Myc-tag is a versatile and widely used tag, though researchers should be aware of potential context-dependent antibody recognition.[9] By understanding the properties and limitations of these common tags, researchers can better optimize their experimental strategies for successful protein analysis.
References
- 1. Protein Tagging: How to Choose a Tag for Your Protein [promega.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biotage.com [biotage.com]
- 4. how to choose a proper tag for western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 5. FLAG-tag - Wikipedia [en.wikipedia.org]
- 6. Epitope tags | Abcam [abcam.com]
- 7. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Tagging Systems: A Comparative Analysis
An Objective Comparison of Protein Tag Performance for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to purify, detect, and analyze proteins is fundamental to life science research and therapeutic development. Protein tags, short peptide sequences or entire proteins genetically fused to a protein of interest, are indispensable tools for these purposes. The choice of a protein tag can significantly impact experimental outcomes, influencing protein yield, purity, solubility, and function.[1][2]
This guide provides a comparative analysis of commonly used protein tagging systems. It is important to note that the term "TAG-2 system" is not a universally recognized standard in the field. It may refer to the Strep-tag® II , a popular choice for affinity purification, or the more recently developed SNAP-tag2 , an enhanced version of the SNAP-tag® used for protein imaging.[3][4] This guide will, therefore, provide a detailed comparison of a range of widely used protein tags, including Strep-tag® II and SNAP-tag2, to offer a comprehensive resource for selecting the optimal tag for your research needs.
Comparison of Common Protein Tags
The selection of a protein tag is a critical decision in experimental design and depends on the specific application.[5] Factors to consider include the desired purity, yield, the need for solubility enhancement, and the potential impact of the tag on the protein's structure and function.[6][7] The following table summarizes the key features of several popular protein tags.
| Tag | Size (kDa) | Principle | Binding Partner | Elution Condition | Key Advantages | Potential Disadvantages |
| His-tag | ~0.84 | Immobilized Metal Affinity Chromatography (IMAC) | Ni²⁺ or Co²⁺ ions | Imidazole competition or low pH | Small size, low immunogenicity, can be used in denaturing conditions.[5][8] | Non-specific binding can occur.[5] May affect protein function.[1][2] |
| GST-tag | ~26 | Affinity Chromatography | Glutathione | Reduced glutathione | Enhances solubility and stability, high yield.[2][8][9] | Large size may interfere with protein function, can form dimers.[5][7] |
| MBP-tag | ~42.5 | Affinity Chromatography | Amylose resin | Maltose | Significantly enhances solubility, can act as a chaperone.[10][11][12][13] | Very large size, likely to affect protein function.[5] |
| FLAG®-tag | ~1 | Immunoaffinity Chromatography | Anti-FLAG® antibody | Low pH, competitive elution with FLAG® peptide.[14][15] | Highly specific binding, small size.[16][17] | Low protein yield, expensive resin.[17][18] |
| Strep-tag® II | ~1 | Affinity Chromatography | Engineered streptavidin (Strep-Tactin®) | Desthiobiotin | High specificity, mild elution conditions.[6] | Lower binding capacity compared to His-tag. |
| HaloTag® | ~33 | Covalent self-labeling | Chloroalkane linkers | N/A (covalent bond) | Versatile for imaging and pull-downs, bright and photostable.[19][20] | Large size, requires a specific ligand.[19] |
| SNAP-tag® | ~19.4 | Covalent self-labeling | O⁶-benzylguanine (BG) derivatives | N/A (covalent bond) | Smaller than HaloTag®, versatile for imaging.[19] | Slower labeling kinetics than HaloTag® with some dyes.[19] |
| SNAP-tag2 | ~19.4 | Covalent self-labeling | O⁶-benzylguanine (BG) derivatives | N/A (covalent bond) | Faster labeling kinetics and brighter signal than SNAP-tag®.[3][4][21] | Still requires a specific ligand. |
Quantitative Performance Comparison: HaloTag® vs. SNAP-tag®/SNAP-tag2
For applications in cellular imaging, particularly super-resolution microscopy, the choice of a self-labeling tag and its corresponding fluorescent ligand is critical.[19][22] HaloTag® and SNAP-tag® (and its improved version, SNAP-tag2) are prominent systems that covalently attach to synthetic dyes, offering superior brightness and photostability compared to fluorescent proteins like GFP.[19][23]
| Performance Metric | HaloTag® | SNAP-tag® | SNAP-tag2 | Supporting Data |
| Brightness (with far-red dyes) | Up to 9-fold brighter | Lower | - | When using far-red rhodamine derivatives, the fluorescent signal can be significantly higher with HaloTag®.[22] With SiR-based dyes, HaloTag® was found to be 2.8-fold brighter.[22] |
| Photostability | More photostable | Less photostable | - | HaloTag® conjugates are reported to be more photostable than SNAP-tag® conjugates.[22][24] |
| Labeling Speed | Highly dependent on the ligand, can be very fast. | Generally slower than HaloTag® for some dyes. | ~100-fold faster reaction rate than SNAP-tag® with rhodamine substrates.[3][4] | The labeling kinetics of HaloTag® vary significantly with the ligand.[19] SNAP-tag2 shows a marked improvement in labeling speed over the original SNAP-tag®.[3][4] |
| Size | ~33 kDa | ~19.4 kDa | ~19.4 kDa | SNAP-tag® and SNAP-tag2 are considerably smaller than HaloTag®.[19] |
Experimental Protocols & Methodologies
Affinity Purification of His-tagged Proteins
This protocol describes the general steps for purifying a His-tagged protein from E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).
Methodology:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged protein in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors. Incubate on ice and then sonicate to disrupt the cells. Centrifuge to pellet the cell debris and collect the clarified supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA (Nickel-Nitriloacetic Acid) resin. Incubate with gentle agitation to allow the His-tagged protein to bind to the resin.
-
Washing: Wash the resin with a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.
Immunoprecipitation of FLAG®-tagged Proteins
This protocol outlines the immunoprecipitation of a FLAG®-tagged protein from a mammalian cell lysate.[16]
Methodology:
-
Cell Lysis: Lyse cultured mammalian cells expressing the FLAG®-tagged protein with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads and then centrifuge to remove the beads.
-
Immunoprecipitation: Add anti-FLAG® antibody-conjugated agarose or magnetic beads to the pre-cleared lysate.[14][25] Incubate with gentle rotation to allow the antibody to bind to the FLAG®-tagged protein.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the FLAG®-tagged protein from the beads. This can be done under harsh conditions with a low pH buffer or under gentle conditions by competitive elution with a solution of 3xFLAG® peptide.[15][16]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or a general anti-FLAG® antibody.
Tandem Affinity Purification (TAP)
The TAP method involves a two-step purification process that results in highly purified protein complexes with minimal background.[5][26] A common TAP tag consists of a Calmodulin Binding Peptide (CBP) and a Protein A tag, separated by a Tobacco Etch Virus (TEV) protease cleavage site.
Methodology:
-
First Affinity Purification: The cell lysate containing the TAP-tagged protein is first passed through an IgG resin, which binds to the Protein A portion of the tag.[27]
-
TEV Protease Cleavage: After washing, the bound complex is eluted by cleavage with TEV protease, which cuts between the Protein A and CBP tags. This leaves the Protein A tag on the resin and releases the protein of interest with the CBP tag.
-
Second Affinity Purification: The eluate from the first step is then incubated with calmodulin-coated beads in the presence of calcium.[27]
-
Final Elution: After further washing, the highly purified protein complex is eluted from the calmodulin beads using a calcium-chelating agent like EGTA.
-
Analysis: The components of the purified complex are typically identified by mass spectrometry.[26]
Conclusion
The choice of a protein tag is a multifaceted decision that requires careful consideration of the experimental goals. For routine protein purification with a good balance of yield and purity, the His-tag remains a popular choice.[6][8] When protein solubility is a major concern, larger tags like GST and MBP can be highly effective.[10][11] For applications requiring high purity, such as the isolation of protein complexes, epitope tags like FLAG® or a tandem affinity purification approach are often preferred.[16][26] In the realm of advanced cellular imaging, the covalent self-labeling tags HaloTag® and the improved SNAP-tag2 offer superior performance in terms of brightness and photostability, enabling cutting-edge microscopy techniques.[3][22] By understanding the advantages and limitations of each system, researchers can select the most appropriate tool to achieve their scientific objectives.
References
- 1. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 2. qkine.com [qkine.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Faster and brighter protein labeling with new tool SNAP-tag2 [mr.mpg.de]
- 5. cusabio.com [cusabio.com]
- 6. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]
- 7. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
- 8. His-tag vs GST-tag: Which Affinity Tag Should You Use? [synapse.patsnap.com]
- 9. What Are the Most Common Protein Tags for Purification? [synapse.patsnap.com]
- 10. goldbio.com [goldbio.com]
- 11. genscript.com [genscript.com]
- 12. neb.com [neb.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Immunoprecipitation Kit: DYKDDDDK (FLAG®) FLAG® epitope tag - Rockland Immunochemicals [bioscience.co.uk]
- 15. FLAG Immunoprecipitation Kit for recombinant FLAG tag proteins. Anti-dykddddk [sigmaaldrich.com]
- 16. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 17. cube-biotech.com [cube-biotech.com]
- 18. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Halotag | Proteintech Group [ptglab.com]
- 21. production.cbts.edu - Tag2 [production.cbts.edu]
- 22. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.addgene.org [blog.addgene.org]
- 24. researchgate.net [researchgate.net]
- 25. apexbt.com [apexbt.com]
- 26. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 27. Protocol for Tandem Affinity Purification - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Affinity Tag Selection for Mass Spectrometry Analysis
For researchers in proteomics and drug development, the purity and yield of a target protein are critical for successful downstream analysis, particularly for sensitive techniques like mass spectrometry. The choice of an affinity purification tag is a pivotal decision in the experimental workflow. This guide provides a detailed comparison of commonly used protein purification tags, with a focus on their suitability for mass spectrometry applications. While the term "TAG-2" is not a recognized standard in protein purification literature, this guide will focus on the widely adopted Strep-tag® II system and compare it with other prevalent tags such as His-tag, FLAG®-tag, and Glutathione S-transferase (GST).
Performance Comparison of Affinity Tags
The selection of an affinity tag involves a trade-off between several factors including purity, yield, cost, and the potential for interference with protein structure and function.[1][2][3] The following table summarizes the key characteristics of four commonly used affinity tags.
| Feature | Strep-tag® II | His-tag (6xHis) | FLAG®-tag | GST-tag |
| Size | 8 amino acids[4][5][6] | 6 amino acids[4][6] | 8 amino acids[6] | ~26 kDa[4][7][8] |
| Binding Principle | High-affinity binding to engineered streptavidin (Strep-Tactin®)[5][7] | Chelation to immobilized metal ions (e.g., Ni²⁺, Co²⁺)[6][8] | Binds to anti-FLAG antibody[7] | Binds to glutathione[7] |
| Elution Conditions | Gentle, competitive elution with desthiobiotin[5][6] | Harsher elution with imidazole, low pH, or chelating agents[2][6] | Competitive elution with FLAG peptide or low pH[9] | Elution with reduced glutathione |
| Purity | Very High[4] | Moderate (can have background from endogenous histidine-rich proteins)[1][2][3][6] | High[1][2][3] | High |
| Yield | Good[1][3] | High[1][2][3] | Lower (due to expensive, low-capacity resin)[1][2][3] | Good |
| Solubility Enhancement | No[4] | No[4] | No | Yes[4][6][7] |
| Cost of Resin | Moderate[1][3] | Low[1][2][3] | High[1][2][3] | Moderate |
| Interference Risk | Low[4][5] | Low[4] | Low | High (due to large size)[4][8] |
Impact on Mass Spectrometry Analysis
The ultimate goal of protein purification for many researchers is to identify and quantify proteins and their interaction partners using mass spectrometry. The choice of purification tag can significantly impact the quality of mass spectrometry data.
-
Purity is Paramount: High purity is crucial to reduce the complexity of the sample, minimize background noise, and increase the confidence of protein identification. Tags like Strep-tag® II and FLAG®-tag, known for yielding high-purity samples, are often preferred for applications like co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) to identify protein-protein interactions.[1][2][3]
-
Gentle Elution Preserves Interactions: For the study of protein complexes, gentle elution conditions are critical to preserve weak or transient interactions. The Strep-tag® II system's use of desthiobiotin for elution is advantageous in this regard, as it avoids the harsh conditions of low pH or high imidazole concentrations that can disrupt protein complexes.[5]
-
Tag Removal: While small peptide tags like Strep-tag® II, His-tag, and FLAG®-tag are less likely to interfere with mass spectrometry analysis, larger tags like GST may need to be cleaved from the protein of interest prior to analysis to avoid interference with peptide identification and quantification.[4][8] Many expression vectors incorporate a protease cleavage site between the tag and the protein for this purpose.
Experimental Protocols
Detailed and reproducible protocols are the foundation of successful research. Below are generalized protocols for protein purification using Strep-tag® II and His-tag systems, followed by a standard workflow for sample preparation for mass spectrometry.
Strep-tag® II Protein Purification Protocol
-
Cell Lysis: Resuspend the cell pellet expressing the Strep-tag® II fusion protein in a suitable lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors. Lyse the cells using appropriate methods (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Strep-Tactin® resin column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (same as lysis buffer) to remove unbound proteins.[5]
-
-
Elution: Elute the bound protein with wash buffer containing a competitive agent, such as 2.5 mM desthiobiotin.[5]
-
Sample Analysis: Analyze the purified protein by SDS-PAGE and quantify its concentration.
His-tag Protein Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a high salt concentration (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and protease inhibitors. Lyse the cells.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography (IMAC):
-
Equilibrate an immobilized metal affinity chromatography (IMAC) resin (e.g., Ni-NTA) with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
-
Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Sample Analysis: Analyze the purity and concentration of the eluted protein.
Sample Preparation for Mass Spectrometry
-
In-solution or In-gel Digestion:
-
In-solution: The purified protein solution is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.
-
In-gel: The purified protein is first run on an SDS-PAGE gel. The protein band of interest is excised, and the in-gel digestion process (destaining, reduction, alkylation, and digestion) is carried out.
-
-
Peptide Desalting and Concentration: The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction method (e.g., ZipTip).
-
LC-MS/MS Analysis: The desalted peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the protein purification and mass spectrometry analysis workflow.
Caption: General workflow for protein purification and mass spectrometry analysis.
Caption: Tandem Affinity Purification (TAP) workflow for higher purity.[9][10]
Conclusion
The selection of an affinity tag is a critical step that can significantly influence the outcome of mass spectrometry experiments. For applications requiring high purity and the preservation of protein complexes, the Strep-tag® II system offers a compelling balance of high purity, good yield, and gentle elution conditions at a moderate cost.[1][3] While the His-tag remains a popular choice due to its high capacity and low cost, it may require more optimization to achieve the purity levels necessary for sensitive mass spectrometry analysis.[1][2][3] The FLAG®-tag provides excellent purity but at a higher cost and lower yield.[1][2][3] For proteins prone to insolubility, the larger GST-tag can be beneficial, though tag removal is often necessary.[4][7] Ultimately, the optimal choice of tag will depend on the specific protein of interest, the downstream application, and the available resources. Careful consideration of these factors will lead to more robust and reliable mass spectrometry data, accelerating research and discovery.
References
- 1. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tags for protein purification | Proteintech Group [ptglab.com]
- 7. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]
- 8. Protein Tagging: How to Choose a Tag for Your Protein [promega.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Protein Function: A Comparative Guide to the Functional Characterization of Tagged Proteins
A Note on "TAG-2": An extensive search for a protein tag specifically named "this compound" did not yield any established tag with this designation in the scientific literature. It is possible that this is a novel, proprietary, or less common term. Therefore, this guide will provide a comprehensive comparison of widely used protein tags to aid researchers in the functional characterization of their proteins of interest.
The addition of a peptide or protein tag to a target protein is a powerful and versatile technique in molecular biology, crucial for protein purification, detection, and functional analysis.[1][2] The choice of tag can significantly impact the experimental outcome, affecting protein folding, solubility, and biological activity.[3][4] This guide offers a comparative overview of common protein tags, their functional characterization, and experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparison of Common Protein Affinity Tags
Selecting the appropriate tag is a critical first step and depends on the specific application, the properties of the protein of interest, and the expression system being used.[1][5] Smaller tags are often preferred as they are less likely to interfere with protein function, while larger tags can sometimes enhance solubility.[4][5]
| Tag | Sequence | Size (kDa) | Binding Partner | Elution Condition | Key Strengths | Potential Limitations |
| His-tag (6xHis) | HHHHHH | ~0.84 | Immobilized Metal Ions (Ni²⁺, Co²⁺) | Imidazole, low pH, or EDTA | Small size, versatile, good yield, cost-effective resin.[5][6] | Moderate purity from some extracts, potential for non-specific binding.[3][6] |
| FLAG-tag | DYKDDDDK | ~1.0 | Anti-FLAG antibodies | Low pH, competitive elution with FLAG peptide | High purity, mild elution possible, suitable for membrane proteins.[6][7] | Expensive resin, lower protein yield.[6][7] |
| HA-tag | YPYDVPDYA | ~1.1 | Anti-HA antibodies | Low pH, competitive elution with HA peptide | High specificity, useful in various immunoassays.[7] | Cleaved by caspases in apoptotic cells.[7] |
| c-Myc-tag | EQKLISEEDL | ~1.2 | Anti-c-Myc antibodies | Low pH | Well-characterized, useful for detection and immunoprecipitation.[1][8] | Low pH elution may affect protein function.[8] |
| GST-tag | Glutathione S-transferase | ~26 | Glutathione | Reduced glutathione | Enhances solubility and expression.[4][5] | Large size may interfere with protein function, slow binding kinetics.[2][7] |
| Strep-tag II | WSHPQFEK | ~1.0 | Strep-Tactin (engineered streptavidin) | Desthiobiotin | High purity, good yields, mild elution conditions.[5][6] | Moderate cost.[6] |
Key Experimental Protocols for Functional Characterization
The functional characterization of a tagged protein often involves a series of experiments to ensure the tag does not interfere with its biological activity and to utilize the tag for purification and interaction studies.
Tandem Affinity Purification (TAP)
Tandem Affinity Purification (TAP) is a technique that allows for the rapid and clean isolation of a tagged protein along with its interacting partners from cell lysates.[9] The method utilizes a dual-affinity tag, which is fused to the protein of interest.[9] The original TAP tag consisted of two IgG-binding units of Protein A and a calmodulin-binding peptide.[9][10] This two-step purification process significantly reduces non-specific background compared to single-step purifications.[10]
Protocol: Two-Step Affinity Purification of a His-tagged Protein
This protocol describes a common two-step purification process for His-tagged proteins, starting with immobilized metal affinity chromatography (IMAC) followed by size exclusion chromatography (SEC) to achieve high purity.[11]
Step 1: Immobilized Metal Affinity Chromatography (IMAC) [11]
-
Sample Preparation: Lyse cells expressing the His-tagged protein in a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to reduce non-specific binding.[11]
-
Binding: Apply the clarified lysate to an IMAC column (e.g., Ni-NTA resin). The His-tag will bind to the immobilized metal ions.[11]
-
Washing: Wash the column with the binding buffer to remove unbound proteins.[11]
-
Elution: Elute the bound His-tagged protein using a high concentration of imidazole (e.g., 250-500 mM) or by lowering the pH.[11]
Step 2: Size Exclusion Chromatography (SEC) [11]
-
Buffer Exchange: Exchange the buffer of the eluted protein from the IMAC step into the desired final buffer for the SEC step. This also removes the imidazole.[11]
-
Chromatography: Load the concentrated protein sample onto an SEC column. Proteins will be separated based on their size.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing the pure protein of interest.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to study protein-protein interactions.[10] An antibody against the tagged protein is used to pull down the protein of interest along with any of its binding partners.[8]
Protocol: Co-Immunoprecipitation of a Myc-tagged Protein
-
Cell Lysis: Lyse cells expressing the Myc-tagged protein with a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation: Add an anti-c-Myc antibody to the cell lysate and incubate to allow the antibody to bind to the Myc-tagged protein.
-
Complex Capture: Add Protein A/G-coupled beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the tagged protein and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and decision-making processes in protein characterization.
Caption: Workflow for single-step affinity purification of a tagged protein.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: Decision tree for selecting a suitable protein tag.
Conclusion
The functional characterization of tagged proteins is a cornerstone of modern biological research and drug development. While no specific "this compound" tag is widely documented, a thorough understanding of the properties and applications of established tags like His, FLAG, HA, Myc, and GST is essential. By carefully selecting the appropriate tag and employing rigorous experimental protocols for purification and interaction analysis, researchers can confidently elucidate the function of their proteins of interest. The use of clear, standardized workflows and a comparative approach to tag selection will ultimately lead to more reliable and reproducible scientific discoveries.
References
- 1. cusabio.com [cusabio.com]
- 2. Protein Tagging: How to Choose a Tag for Your Protein [promega.jp]
- 3. qkine.com [qkine.com]
- 4. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 5. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. cusabio.com [cusabio.com]
- 9. Commonly used tag combinations for tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Head-to-Head Battle of Affinity Tags: Unveiling the Elution Efficiency of Strep-tag®II and FLAG®-tag
For researchers in the throes of protein purification, the choice of an affinity tag is a critical decision that can significantly impact the yield, purity, and ultimately, the success of downstream applications. Among the plethora of available options, the Strep-tag®II and the FLAG®-tag stand out as two of the most widely utilized systems. This guide provides a comprehensive comparison of their elution efficiencies, supported by experimental data, to empower scientists and drug development professionals in making an informed choice for their specific research needs.
Executive Summary
Both Strep-tag®II and FLAG®-tag systems are renowned for their high specificity in protein purification. However, they exhibit key differences in their elution conditions, which in turn affect the final protein yield and purity. The Strep-tag®II system utilizes a gentle, competitive elution with desthiobiotin, often resulting in a good balance of high purity and yield. In contrast, the FLAG®-tag system primarily relies on competitive elution with a specific peptide or, alternatively, harsher conditions like low pH, which can impact protein integrity. While FLAG®-tag is often lauded for achieving exceptional purity, this can sometimes come at the cost of lower yields and higher resin expenses.
Quantitative Comparison of Purification Performance
A seminal study by Lichty et al. (2005) provides a direct comparison of various affinity tags, including Strep-tag®II and FLAG®-tag, for the purification of proteins from different expression systems. The following table summarizes key performance indicators based on their findings and other supporting data.
| Feature | Strep-tag®II | FLAG®-tag |
| Principle | Binding of the Strep-tag®II peptide (WSHPQFEK) to engineered streptavidin (Strep-Tactin®). | Binding of the FLAG®-tag peptide (DYKDDDDK) to a specific monoclonal antibody (e.g., ANTI-FLAG® M2). |
| Primary Elution Method | Competitive elution with 2.5 mM desthiobiotin.[1] | Competitive elution with 3xFLAG® peptide (e.g., 100-150 µg/mL).[2] |
| Alternative Elution Methods | - | Low pH (e.g., 0.1 M glycine-HCl, pH 3.0-3.5).[2] |
| Purity | Excellent, often >95% in a single step.[3] | Highest purity among epitope tags.[4][5] |
| Yield | Good.[4][5] | Generally lower due to low resin capacity.[4][5] |
| Resin Cost | Moderate.[4][5] | Expensive.[4][5] |
| Resin Capacity | Good. | Low.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for affinity purification using both Strep-tag®II and FLAG®-tag systems.
Strep-tag®II Affinity Purification Protocol
This protocol is a generalized procedure and may require optimization for specific proteins and expression systems.
1. Preparation of Cell Lysate:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) containing protease inhibitors.
-
Lyse the cells using appropriate methods (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the clear supernatant containing the Strep-tag®II fusion protein.
2. Equilibration of Strep-Tactin® Resin:
-
Gently resuspend the Strep-Tactin® resin and transfer the desired amount to a chromatography column.
-
Allow the resin to settle and wash with 5-10 column volumes of lysis buffer.
3. Binding of Strep-tag®II Fusion Protein:
-
Apply the cleared lysate to the equilibrated column. The flow rate should be optimized for efficient binding.
-
Collect the flow-through for analysis.
4. Washing:
-
Wash the column with 10-20 column volumes of wash buffer (identical to lysis buffer) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound protein with 3-5 column volumes of elution buffer (wash buffer supplemented with 2.5 mM desthiobiotin).[1]
-
Collect fractions and analyze for the presence of the purified protein (e.g., by SDS-PAGE).
FLAG®-tag Affinity Purification Protocol
This protocol is a generalized procedure and may require optimization.
1. Preparation of Cell Lysate:
-
Follow the same procedure as for the Strep-tag®II protocol, using a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4) with protease inhibitors.
2. Equilibration of ANTI-FLAG® M2 Affinity Gel:
-
Gently resuspend the ANTI-FLAG® M2 affinity gel and transfer the desired amount to a column.
-
Wash the resin with 5-10 column volumes of lysis buffer.
3. Binding of FLAG®-tag Fusion Protein:
-
Apply the cleared lysate to the equilibrated column at an optimized flow rate.
-
Collect the flow-through for analysis.
4. Washing:
-
Wash the column with 10-20 column volumes of a wash buffer, which may have a slightly different composition (e.g., higher salt concentration) to minimize non-specific binding.
5. Elution (Competitive):
-
Prepare an elution buffer containing 100-150 µg/mL of 3xFLAG® peptide in wash buffer.
-
Apply 3-5 column volumes of the elution buffer to the column.
-
Collect fractions and analyze for the purified protein.
5. Elution (Low pH - Alternative):
-
Apply 3-5 column volumes of a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5).
-
Immediately neutralize the collected fractions with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve protein activity.
Visualizing the Workflow
To better illustrate the purification processes, the following diagrams outline the experimental workflows for both Strep-tag®II and FLAG®-tag affinity chromatography.
Conclusion
The choice between Strep-tag®II and FLAG®-tag for protein purification depends on the specific priorities of the experiment. For applications demanding the absolute highest purity, and where yield and cost are secondary considerations, the FLAG®-tag system is an excellent choice.[4][5] However, for researchers seeking a more balanced approach that delivers excellent purity with good yields at a moderate cost, the Strep-tag®II system presents a compelling alternative.[4][5] The gentle elution conditions of the Strep-tag®II system are also a significant advantage for maintaining the structural and functional integrity of the purified protein. Ultimately, the optimal choice may also be influenced by the nature of the target protein and the downstream applications for which it is intended.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Several Affinity Tags Commonly Used in Chromatographic Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Safety Operating Guide
Essential Safety and Logistical Information for Handling and Disposal of Telomeric Repeat-Binding Factor 2 (TRF2)
This document provides procedural guidance for the safe handling and proper disposal of the protein Telomeric Repeat-Binding Factor 2 (TRF2), also known as TAG-2, in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safety and proper waste management.
Introduction to TRF2
Telomeric repeat-binding factor 2 (TRF2) is a crucial protein component of the shelterin complex, which protects telomeres at the ends of chromosomes.[1][2] It plays a vital role in maintaining telomere integrity, preventing DNA damage responses at chromosome ends, and regulating telomere length.[1][3][4] In a laboratory setting, TRF2 is often studied to understand its role in aging and cancer.[3]
General Laboratory Safety and Handling
When working with TRF2, as with any protein-based reagent, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. Work should be conducted in a designated clean area, and care should be taken to avoid cross-contamination.
Experimental Workflow and Waste Generation
The disposal procedures for TRF2 will depend on the specific experimental context and the nature of the waste generated. Below is a typical experimental workflow involving the use of recombinant TRF2 protein, which illustrates the points at which different types of waste are generated.
A typical experimental workflow involving TRF2 protein.
Proper Disposal Procedures
The waste generated from experiments using TRF2 should be segregated and disposed of according to institutional and local regulations for biohazardous and chemical waste.
1. Liquid Waste:
-
Aqueous solutions containing TRF2 protein: These should be collected in a designated, leak-proof waste container labeled "Aqueous Biohazardous Waste" or "Aqueous Protein Waste." The container should be kept closed when not in use.
-
Buffers and solutions containing hazardous chemicals: If the buffers or solutions contain hazardous chemicals (e.g., certain detergents, inhibitors), the waste should be collected in a designated "Hazardous Chemical Waste" container. Incompatible chemicals should not be mixed in the same waste container.
2. Solid Waste:
-
Contaminated consumables: Items such as pipette tips, microcentrifuge tubes, and gloves that have come into contact with TRF2 should be disposed of in a biohazard bag.
-
Gels: Acrylamide gels used for protein analysis should be disposed of as hazardous chemical waste, as unpolymerized acrylamide is a neurotoxin.
-
Sharps: Any needles or blades used should be disposed of in a designated sharps container.
Summary of Waste Disposal
| Waste Type | Description | Disposal Container |
| Liquid Waste | Aqueous solutions containing TRF2 protein, non-hazardous buffers. | Labeled "Aqueous Biohazardous Waste" |
| Solutions containing hazardous chemicals (e.g., detergents, inhibitors). | Labeled "Hazardous Chemical Waste" | |
| Solid Waste | Pipette tips, tubes, gloves, and other consumables in contact with TRF2. | Biohazard bag |
| Acrylamide gels for protein analysis. | Labeled "Hazardous Chemical Waste" (for gels) | |
| Needles, scalpels, or other sharp objects. | Sharps container | |
| PPE | Used gloves, lab coats (if disposable). | Biohazard bag |
TRF2 in the Shelterin Complex
To provide further context for researchers, the following diagram illustrates the position of TRF2 within the shelterin complex, a key logical relationship for understanding its function.
Simplified diagram of the shelterin complex showing TRF2's interactions.
By following these guidelines, researchers can ensure the safe handling and proper disposal of TRF2 and associated waste, maintaining a safe laboratory environment and adhering to regulatory compliance.
References
- 1. Telomeric repeat-binding factor 2 - Wikipedia [en.wikipedia.org]
- 2. Telomere-binding protein - Wikipedia [en.wikipedia.org]
- 3. Role of the TRF2 telomeric protein in cancer and ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal function of telomere protein TRF2 induces cell mutation and the effects of environmental tumor-promoting factors - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling TAG-2 (TAG G2 Herbicide)
For researchers, scientists, and drug development professionals, understanding the proper handling and safety protocols for all chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of TAG-2, a knockdown and residual herbicide also known as TAG G2. The following procedural guidance is based on safety data sheets and product information to ensure safe laboratory and field use.
Composition and Hazard Identification
TAG G2 is a suspension concentrate herbicide containing a mixture of active ingredients. Its composition presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Table 1: Chemical Composition of TAG G2 [1][2][3][4]
| Component | Concentration | CAS Number |
| Terbuthylazine | 350 g/L (25-35%) | 5915-41-3 |
| Glyphosate | 100 g/L (1-15%) | 1071-83-6 |
| Amitrole | 60 g/L (1-<10%) | 61-82-5 |
| Oxyfluorfen | 15 g/L (1-<3%) | 42874-03-3 |
| Inert ingredients | Balance | Mixture |
Table 2: Hazard Classification of TAG G2 [1][4]
| Hazard Category | GHS Classification | Hazard Statement |
| Health Hazards | Eye Irritant Category 2 | H319 - Causes serious eye irritation. |
| Reproductive Toxicity Category 2 | H361 - Suspected of damaging fertility or the unborn child. | |
| STOT Repeated Exposure Category 2 | H373 - May cause damage to organs through prolonged or repeated exposure. | |
| Environmental Hazards | Acute Aquatic Category 1 | H400 - Very toxic to aquatic life. |
| Chronic Aquatic Category 1 | H410 - Very toxic to aquatic life with long lasting effects. | |
| Hazardous to Soil Organisms | H421 - Very toxic to the soil environment. | |
| Hazardous to Terrestrial Vertebrates | H433 - Harmful to terrestrial vertebrates. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling TAG G2 to minimize exposure and ensure personal safety. The recommended PPE may need to be augmented based on a site-specific risk assessment.
Table 3: Recommended Personal Protective Equipment for Handling TAG G2 [1][4][5][6][7][8]
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses, goggles, or a face shield. | Select in accordance with AS/NZS 1337. Essential when mixing or when there is a risk of splashing.[4] |
| Hands | Chemical-resistant gloves. | Nitrile or PVC gloves are recommended. Do not use leather or fabric gloves. Wash the outside of gloves before removal.[6][7] |
| Body | Protective spray suit, overalls, or an impermeable apron. | Wear the spray suit outside of gloves and boots. An apron is particularly important during mixing.[6] |
| Feet | Chemical-resistant boots. | Wear pants over the top of boots to prevent chemicals from entering.[7] |
| Respiratory | Respirator with an organic vapor cartridge and a particulate filter. | Use when airborne concentrations of mists or vapors are high. Ensure a proper fit and that cartridges are in good working order.[1][4] |
General Hygiene Practices:
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing daily and separately from other laundry.[4][5]
-
Store PPE in a clean, dry place away from the chemical storage area.[6]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe working environment and preventing environmental contamination.
Handling and Storage Workflow
The following diagram outlines the key steps for the safe handling and storage of TAG G2.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental contamination.[1][9][10]
-
Evacuate and Secure: Clear the area of unprotected personnel.
-
Wear PPE: Don the appropriate personal protective equipment before addressing the spill.
-
Containment: Stop the source of the leak if it is safe to do so. Dike the spill with inert absorbent material such as sand, earth, or vermiculite. Do not use sawdust.
-
Absorption: Mop up and collect recoverable material into labeled containers. Absorb the remaining liquid with inert material.
-
Decontamination: Wash the spill area with water and absorb the runoff with further inert material.
-
Disposal: Collect all contaminated materials in a sealed, properly labeled container for disposal according to local regulations.
-
Reporting: If the spill contaminates waterways or sewers, notify the local emergency services or regional council immediately.
Disposal Plan
Proper disposal of TAG G2 and its containers is critical to avoid environmental harm.
-
Product Disposal: Dispose of unused or unwanted TAG G2 at an approved landfill or disposal facility.[5] The product must be treated to be rendered non-hazardous before discharge to the environment.[1] Disposal must comply with the Hazardous Substances (Disposal) Notice 2017 and Resource Management Act requirements.[1]
-
Container Disposal:
-
Contaminated Waste: Dispose of spill cleanup materials and contaminated clothing in a sealed, labeled container at an approved landfill.[9]
First Aid Measures
In case of exposure to TAG G2, follow these first aid procedures and seek medical attention if symptoms persist.[1][4][5][11]
Table 4: First Aid Procedures for TAG G2 Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with flowing water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and flowing water for at least 15 minutes. Do not scrub the skin. Wash clothing before reuse.[4] |
| Inhalation | Move the person to fresh air. If ill effects occur and persist, consult a doctor. Apply resuscitation if the victim is not breathing, using an alternative method to direct mouth-to-mouth if the product has been ingested or inhaled.[4][10][11] |
| Ingestion | Rinse the mouth with water immediately. Do NOT induce vomiting. Seek medical attention. Give a glass of water to drink.[1][4][11] |
Note to Doctor: There is no specific antidote. Treat symptomatically.[4] For further advice, contact the National Poisons Centre.[5]
Experimental Protocols
The available documentation for TAG G2 focuses on its application as a herbicide for total vegetation control in non-cropland and specific orchard crops.[2][12] Detailed experimental protocols for laboratory research or drug development are not provided in the product's safety and usage literature. The mode of action involves the inhibition of photosynthesis, carotenoid biosynthesis, protoporphyrinogen oxidase, and EPSP synthase in plants.[9] Any research use of this compound would require the development of specific protocols by the investigating institution, with a primary focus on the established safety and handling procedures outlined in this document.
Table 5: Application Rates for Vegetation Control [9]
| Application Scenario | Rate per Hectare | Rate per 100 Liters | Rate per Liter | Notes |
| Perennial weeds or long-term residual control (6-12 months) | 20-25 liters | 2 liters | 25 mL | Apply in spring or autumn when weeds are actively growing and soil is moist. Maximum of two applications per year. |
| Annual weeds or short-term residual control (1-3 months) in specified orchard crops | 6 liters | 600 mL | 6 mL | Do not use around trees or vines less than 3 years old. Apply as a directed spray to the base of the tree or vine. Maximum of six applications per year. |
References
- 1. arxada.co.nz [arxada.co.nz]
- 2. arxada.co.nz [arxada.co.nz]
- 3. agrobaseapp.com [agrobaseapp.com]
- 4. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 5. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 6. PPE [growsafe.co.nz]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. arxada.co.nz [arxada.co.nz]
- 10. arxada.co.nz [arxada.co.nz]
- 11. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 12. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
